1-Phenylpiperazinium chloride
Description
Propriétés
IUPAC Name |
1-phenylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNZNONJZASOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4004-95-9, 2210-93-7, 92-54-6 (Parent) | |
| Record name | Piperazine, 1-phenyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4004-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176612 | |
| Record name | 1-Phenylpiperazine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-93-7, 4004-95-9 | |
| Record name | Piperazine, 1-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpiperazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpiperazine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8L23UX32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Phenylpiperazinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpiperazinium chloride, the hydrochloride salt of 1-phenylpiperazine, is a pharmacologically active compound that primarily exerts its effects through the modulation of monoaminergic systems. Contrary to some related quaternary ammonium phenylpiperazinium compounds which are potent nicotinic acetylcholine receptor agonists, 1-phenylpiperazine's core mechanism revolves around its function as a monoamine releasing agent and its interaction with a spectrum of serotonergic and adrenergic receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of this compound can be characterized by two main pharmacological activities:
-
Monoamine Releasing Agent: 1-Phenylpiperazine acts as a substrate for monoamine transporters, leading to the non-exocytotic release of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from presynaptic nerve terminals. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
-
G-Protein Coupled Receptor (GPCR) Ligand: 1-Phenylpiperazine and its derivatives exhibit affinity for various serotonergic and adrenergic G-protein coupled receptors, where they can act as agonists, antagonists, or partial agonists, further modulating synaptic signaling.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 1-phenylpiperazine's interaction with key molecular targets. It is important to note that much of the research has been conducted on the free base, 1-phenylpiperazine. The hydrochloride salt is expected to have a similar pharmacological profile in solution.
Table 1: Monoamine Release Potency of 1-Phenylpiperazine
| Neurotransmitter | EC50 (nM) | Primary Reference |
| Norepinephrine (NE) | 186 | [1] |
| Serotonin (5-HT) | 880 | [1] |
| Dopamine (DA) | 2,530 | [1] |
EC50 (Half-maximal effective concentration) values represent the concentration of 1-phenylpiperazine required to elicit 50% of the maximal monoamine release.
Table 2: Receptor Binding Affinities of 1-Phenylpiperazine and Representative Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Primary Reference |
| 1-Phenylpiperazine | 5-HT1A (Rat) | 380 | - | [2] |
| 1-(o-methoxyphenyl)piperazine derivative | α1-adrenoceptor | 2.1 - 13.1 | Antagonist | [3] |
| Phenylpiperazine-hydantoin derivative | α-adrenoceptors | < 100 | Antagonist | [4] |
| Phenylpiperazine-hydantoin derivative | 5-HT1A | - | Strong dual ligand | [4] |
| Phenylpiperazine-hydantoin derivative | 5-HT7 | - | Dual activity | [4] |
| Flavone-phenylpiperazine derivative | α1-adrenoceptor | Nanomolar range | - | [5] |
| Flavone-phenylpiperazine derivative | α2-adrenoceptor | Less pronounced affinity | - | [5] |
| Flavone-phenylpiperazine derivative | 5-HT1A | Less pronounced affinity | - | [5] |
| 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative | 5-HT1A | Moderate to low | - | [6] |
| 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative | 5-HT2A | 15 - 46 | Antagonist | [6] |
Ki (Inhibition constant) values represent the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand.
Signaling Pathways and Molecular Interactions
The multifaceted pharmacological profile of this compound involves complex interactions with various components of the monoaminergic system.
Mechanism of Monoamine Release
1-Phenylpiperazine, similar to amphetamine-like compounds, is a substrate for the monoamine transporters (NET, SERT, and DAT). Its transport into the presynaptic neuron disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to neurotransmitter efflux into the synapse.
Caption: Mechanism of 1-phenylpiperazine-induced monoamine release.
G-Protein Coupled Receptor Signaling
1-Phenylpiperazine and its derivatives interact with various GPCRs, including serotonergic (e.g., 5-HT1A) and adrenergic (e.g., α1) receptors. The specific downstream effects depend on the receptor subtype and the nature of the interaction (agonism vs. antagonism).
Caption: Generalized GPCR signaling cascade for 1-phenylpiperazine derivatives.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific receptor subtype using a competitive radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[3][4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Release Assay using Synaptosomes
This protocol describes a general method for measuring the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes) in response to this compound.
Detailed Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine release) by homogenization and differential centrifugation.[7][8]
-
Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [3H]dopamine) to allow for its uptake into the nerve terminals.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion system and continuously perfuse with a physiological buffer.
-
Stimulation: After a baseline collection period, introduce this compound at various concentrations into the perfusion buffer.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Scintillation Counting: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of released neurotransmitter.
-
Data Analysis: Express the release of radioactivity as a percentage of the total synaptosomal content. Plot the percentage of release against the concentration of this compound to determine the EC50 value for release.
Conclusion
This compound is a multifaceted neuromodulatory agent with a primary mechanism of action centered on the enhancement of monoaminergic neurotransmission. Its ability to induce the release of norepinephrine, serotonin, and dopamine, coupled with its direct interactions with various serotonergic and adrenergic receptors, results in a complex pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals engaged in the study of this and related compounds. Further investigation into the functional consequences of its interactions with a broader range of receptor subtypes will be crucial for a more complete elucidation of its therapeutic potential and off-target effects.
References
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 3. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and alpha(1)-adrenoceptor binding properties of new arylpiperazine derivatives bearing a flavone nucleus as the terminal heterocyclic molecular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylpiperazinium Chloride
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenylpiperazinium chloride, a significant compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data summaries, and workflow visualizations.
Introduction
This compound is the hydrochloride salt of 1-phenylpiperazine. The phenylpiperazine moiety is a core structural feature in a variety of pharmacologically active compounds, exhibiting a wide range of activities. The hydrochloride salt form often enhances the stability and solubility of the parent compound, making it more suitable for pharmaceutical applications. This guide details the synthetic routes to its precursor, 1-phenylpiperazine, and the subsequent conversion to the chloride salt, along with a summary of its key characterization data.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of the free base, 1-phenylpiperazine, followed by its conversion to the hydrochloride salt.
Synthesis of 1-Phenylpiperazine
There are several methods for the synthesis of 1-phenylpiperazine. Two common approaches are the Buchwald-Hartwig amination and the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.
This method provides a versatile route for the synthesis of aryl amines.
Reaction Scheme:
Detailed Protocol:
A general procedure for the Buchwald-Hartwig reaction is as follows:
-
Under an inert nitrogen atmosphere, add potassium tert-butoxide (1.3 mmol), a suitable palladium complex (e.g., bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide, 1 mol%), dioxane (2 ml), piperazine (1.3 mmol), and an aryl chloride (e.g., chlorobenzene, 1.0 mmol) to a Schlenk tube.[1]
-
Stir the mixture vigorously at 90 °C for 4 hours.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to yield pure 1-phenylpiperazine.[1]
This method is suitable for larger-scale industrial production.
Reaction Scheme:
Detailed Protocol:
-
In a reaction vessel, combine aniline and bis-(2-chloroethyl)amine hydrochloride in a molar ratio of approximately 1.0:1.2-1.4.[2]
-
Heat the mixture to 180-200 °C without a solvent, allowing the reactants to be in a molten state.[2]
-
Maintain the reaction at this temperature for approximately 3 hours, leading to a cyclization reaction that forms 1-phenylpiperazine hydrochloride.[2]
-
After the reaction is complete, cool the mixture and treat it with an aqueous alkaline solution (e.g., 30% sodium hydroxide) to neutralize the hydrochloride and liberate the free base.
-
Separate the organic layer, wash with water, and purify by vacuum distillation to obtain high-purity 1-phenylpiperazine. A purity of over 99.5% and a yield of over 75% can be achieved with this method.
Synthesis of this compound from 1-Phenylpiperazine
This is a standard acid-base reaction to form the hydrochloride salt.
Reaction Scheme:
References
1-Phenylpiperazinium chloride chemical properties and structure
An In-depth Technical Guide to 1-Phenylpiperazinium Chloride
This document provides a comprehensive technical overview of the chemical properties, structure, and experimental considerations for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is the hydrochloride salt of 1-Phenylpiperazine.[1] The structure consists of a piperazine ring where one nitrogen atom is substituted with a phenyl group.[2] The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms of the piperazine ring, with the positive charge balanced by a chloride anion.[1] The piperazine ring typically adopts a chair conformation.[3]
Key Identifiers:
-
IUPAC Name: 1-phenylpiperazine;hydrochloride[1]
-
Synonyms: 1-Phenylpiperazine hydrochloride, N-Phenylpiperazine hydrochloride[1][4]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically supplied as a white to off-white solid.[2][6] It exhibits solubility in aqueous and polar organic solvents.[6] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1][4][6] |
| Molecular Weight | 198.69 g/mol | [1][4][6] |
| Appearance | White to off-white solid/crystals/powder | [4][6][7] |
| Melting Point | 240 - 250 °C | [4][6] |
| Boiling Point | 287.2 °C at 760 mmHg (for free base) | |
| Solubility | Soluble in water, methanol, and ethanol | [6] |
| Purity | Typically ≥96% to ≥99% | [5][7] |
| InChI Key | NQNZNONJZASOKL-UHFFFAOYSA-N | [1] |
| SMILES | C1CN(CCN1)C2=CC=CC=C2.Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Data is available from various commercial and public databases.
| Spectroscopic Technique | Data Summary | Reference(s) |
| ¹H NMR | Spectra are available, which would show characteristic peaks for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring. | [1][8] |
| ¹³C NMR | Spectra are available, corresponding to the carbon atoms in the phenyl and piperazine moieties. | [1][9] |
| Infrared (IR) | ATR-IR spectra are available.[1] Characteristic peaks would include N-H stretching from the piperazinium cation, C-H stretching (aromatic and aliphatic), and C-N stretching vibrations.[10] For the parent compound, CH₂ stretching vibrations have been reported around 2810-2944 cm⁻¹.[11] | [1][10] |
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are representative workflows for the synthesis and analysis of this compound.
Synthesis Workflow: Acid-Base Reaction
The preparation of this compound is a straightforward acid-base reaction starting from the free base, 1-Phenylpiperazine. A similar procedure is used for related compounds like 1-benzylpiperazine dihydrochloride.[12]
Caption: Representative workflow for the synthesis of the hydrochloride salt.
Detailed Methodology (Illustrative):
-
Dissolution: Dissolve 1-Phenylpiperazine (1 equivalent) in a minimal amount of absolute ethanol in a reaction flask.
-
Acidification: While stirring, add a solution of hydrogen chloride in ethanol (1 equivalent) dropwise to the flask. The reaction is exothermic.
-
Precipitation: Upon addition of HCl, a white precipitate of this compound should form. To maximize yield, the mixture can be cooled in an ice bath for 10-15 minutes.[12]
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white solid under vacuum to remove residual solvent.
Analytical Workflow: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the infrared spectrum of solid samples.
Caption: Standard workflow for analysis by ATR-IR spectroscopy.
Detailed Methodology:
-
Instrument Setup: Use an FTIR spectrometer, such as a Bio-Rad FTS, equipped with an ATR accessory (e.g., DuraSamplIR II).[1]
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups within the molecule.
Biological and Chemical Context
This compound serves as a stable, water-soluble form of 1-Phenylpiperazine, facilitating its use in biological assays and as a precursor in chemical synthesis.
-
Parent Compound Activity: The parent compound, 1-Phenylpiperazine, is a monoamine releasing agent, showing activity on norepinephrine, serotonin, and dopamine transporters.[13]
-
Therapeutic Potential: Phenylpiperazine derivatives are a significant class of compounds in drug discovery.[13] For instance, N-Phenylpiperazine Hydrochloride is used as a reagent in the synthesis of non-peptide oxytocin antagonists.[4] Furthermore, various arylpiperazines have been identified as potent broad-spectrum antimicrobial agents against clinically relevant bacteria and fungi.[14]
Caption: Chemical and biological relationships of this compound.
Safety and Handling
This compound is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][4]
-
Hazard Codes: T (Toxic)[4]
-
GHS Pictograms: GHS06 (Skull and Crossbones)[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place, protected from light.[6]
References
- 1. This compound | C10H15ClN2 | CID 75164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-Phenylpiperazine-1,4-diium tetrachloridocobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-PHENYLPIPERAZINE HYDROCHLORIDE | 2210-93-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-Phenylpiperazine Hydrochloride (1:1) | Properties, Uses, Safety Data, Supplier & Price China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 7. 1-Phenylpiperazine hydrochloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 14. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenylpiperazinium Chloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 1-Phenylpiperazinium chloride. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative information, presenting detailed experimental protocols for the determination of these properties, and discussing the expected chemical behavior of the compound based on related structures.
Solubility Profile
This compound, the hydrochloride salt of 1-phenylpiperazine, is generally characterized as a white to off-white solid. Its salt form enhances its polarity compared to the free base, 1-phenylpiperazine, which is a clear, colorless to yellow liquid that is insoluble in water.[1][2] The hydrochloride salt is qualitatively described as soluble in several polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Soluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent system.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, methanol, ethanol)
-
Calibrated analytical balance
-
Spatula
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
The chemical stability of phenylpiperazine derivatives is a critical aspect of their development as pharmaceutical agents. These compounds can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[4]
While specific stability data for this compound is not extensively documented, its general stability can be inferred from studies on related compounds and established chemical principles. The piperazine ring is generally stable, but the molecule as a whole can be sensitive to environmental factors.
Table 2: Potential Stability Liabilities of this compound
| Stress Condition | Potential Degradation Pathway | General Observations |
| Hydrolysis | The amide-like linkage of the phenyl group to the piperazine nitrogen could be susceptible to hydrolysis under extreme pH and high-temperature conditions. | Phenylpiperazine derivatives can undergo hydrolytic degradation, with the rate being pH-dependent.[4] In one study, 1-phenylpiperazine hydrochloride was identified as a degradation product of a more complex molecule, suggesting its relative stability.[4] |
| Oxidation | The nitrogen atoms in the piperazine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring opening. | Forced degradation studies often employ hydrogen peroxide to assess oxidative stability.[5] |
| Photolysis | Aromatic systems can absorb UV light, which may lead to photodegradation. | ICH guidelines recommend photostability testing for new drug substances. |
| Thermal Stress | High temperatures can lead to decomposition. The melting point is reported to be in the range of 240-245 °C.[3] | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol provides a framework for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Calibrated pH meter
-
Temperature-controlled ovens or water baths
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., reverse-phase with UV detection)
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and dilute them for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature or a slightly elevated temperature, protected from light.
-
Monitor the degradation over time by taking samples for analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
-
Thermal Degradation (Solid State):
-
Expose the solid drug substance to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Analyze the sample at various time points.
-
-
Analysis:
-
All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Peak purity analysis should be performed to ensure that the parent drug peak is free from any co-eluting degradants.
-
Visualization of Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt like this compound, encompassing both solubility and stability assessments.
Caption: Workflow for Solubility and Stability Characterization.
This comprehensive guide serves as a foundational resource for researchers working with this compound. While direct quantitative data is limited, the provided protocols offer a clear path for its experimental determination, enabling a more complete understanding of its physicochemical properties for drug development applications.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Phenylpiperazine Hydrochloride (1:1) | Properties, Uses, Safety Data, Supplier & Price China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 4. isaacpub.org [isaacpub.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
spectroscopic analysis of 1-Phenylpiperazinium chloride (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenylpiperazinium chloride, a compound of interest in pharmaceutical research and development. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting the expected data in clearly structured tables and visualizing the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperazinium ring. Due to protonation, the chemical shifts of the protons on the piperazine ring, especially those adjacent to the nitrogen atoms, will be shifted downfield compared to the free base, 1-phenylpiperazine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl H (ortho) | 7.2 - 7.4 | d | 2H |
| Phenyl H (meta) | 6.9 - 7.1 | t | 2H |
| Phenyl H (para) | 6.8 - 7.0 | t | 1H |
| Piperazinium H (N1-CH₂) | 3.3 - 3.5 | t | 4H |
| Piperazinium H (N4-CH₂) | 3.1 - 3.3 | t | 4H |
| Piperazinium N-H | Variable (broad) | s | 2H |
Note: The chemical shift of the N-H protons can be highly variable and may exchange with residual water in the solvent.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The protonation of the piperazine nitrogen atoms will also influence the chemical shifts of the adjacent carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl C (ipso) | 148 - 152 |
| Phenyl C (ortho) | 118 - 122 |
| Phenyl C (meta) | 128 - 132 |
| Phenyl C (para) | 122 - 126 |
| Piperazinium C (N1-CH₂) | 48 - 52 |
| Piperazinium C (N4-CH₂) | 44 - 48 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the aromatic C-H, C-C, and C-N bonds, as well as the N-H bonds of the piperazinium cation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazinium) | 3200 - 3000 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| N-H Bend (Piperazinium) | 1650 - 1550 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
Experimental Protocol: IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Collection:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the ionized compound, allowing for the determination of its molecular weight. For a salt like this compound, electrospray ionization (ESI) is a suitable soft ionization technique. The expected observation would be the molecular ion of the free base, 1-phenylpiperazine, after in-source fragmentation or by analyzing the free base directly.
Expected Mass Spectrometry Data
-
Molecular Formula (Free Base): C₁₀H₁₄N₂
-
Molecular Weight (Free Base): 162.23 g/mol
-
Expected [M+H]⁺ ion: m/z 163.12
Experimental Protocol: Mass Spectrometry (LC-MS)
A Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended for the analysis of this compound.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separating piperazine derivatives.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
-
Scan Mode: Full scan mode to identify the molecular ion. Product ion scan (in case of tandem MS) can be used to study fragmentation patterns.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Adjusted to instrument specifications.
Workflow and Data Integration
The combination of these three spectroscopic techniques provides a comprehensive characterization of this compound. The logical workflow for this analysis is depicted below.
Spectroscopic analysis workflow for this compound.
This integrated approach ensures a thorough and unambiguous characterization of the compound, which is essential for quality control, regulatory submissions, and further research in drug development.
References
An In-depth Technical Guide to the Biological Activity and Pharmacology of 1-Phenylpiperazinium Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpiperazinium chloride and its derivatives, particularly the quaternary ammonium compound 1,1-dimethyl-4-phenylpiperazinium (DMPP), represent a class of pharmacologically active molecules with significant effects on the nervous system. This technical guide provides a comprehensive overview of the biological activity and pharmacology of these compounds, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction
The phenylpiperazinium scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This compound, as a parent compound, and its N-substituted derivatives, most notably DMPP, have been instrumental as pharmacological tools for studying the autonomic nervous system and cholinergic signaling. DMPP is recognized as a potent ganglionic stimulant, exhibiting agonist activity at various neuronal nAChRs.[1][2] This activity profile has led to investigations into its potential therapeutic applications in inflammation, neuropathic pain, and even as an anti-angiogenic agent in cancer.[3] This guide will delve into the core pharmacology, structure-activity relationships, and the experimental basis for our current understanding of these compounds.
Pharmacology and Mechanism of Action
The primary pharmacological action of 1-phenylpiperazinium derivatives like DMPP is the stimulation of nicotinic acetylcholine receptors. This interaction is complex, with agonist activity varying significantly across different nAChR subtypes.
Nicotinic Acetylcholine Receptor Agonism
Phenylpiperazinium compounds have been evaluated for their activity on a range of nAChR subtypes, including the adult muscle type (α1β1εδ), ganglionic-like (α3β4), high-affinity brain type (α4β2), and homomeric α7 and α9 receptors.[1] Generally, compounds with a dimethyl substitution on the piperazinium nitrogen (diMPP or DMPP) show the most significant activity at heteromeric and α7 homomeric receptors.[1]
DMPP acts as a depolarizing agent, causing initial stimulation of autonomic ganglia followed by a prolonged block at higher doses, a mechanism similar to nicotine.[4] This ganglionic stimulation leads to a variety of downstream physiological effects, including both cholinergic and adrenergic responses.
Dual Mechanism of Monoamine Release
Studies have revealed that DMPP can induce the release of monoamines such as dopamine (DA) and serotonin (5-HT) through a dual mechanism. At lower concentrations, the release is partly due to nAChR-mediated exocytosis, which is sensitive to nAChR antagonists and calcium chelation. However, DMPP also directly interacts with monoamine transporters, inducing a carrier-mediated release of these neurotransmitters. This latter mechanism is not blocked by nAChR antagonists but is inhibited by selective uptake inhibitors.[5]
Anti-Inflammatory and Anti-Angiogenic Effects
Beyond its effects on neurotransmission, DMPP exhibits significant anti-inflammatory properties. This is mediated, in part, through the activation of the cholinergic anti-inflammatory pathway. In monocytes and macrophages, DMPP has been shown to downregulate inflammation through the chronic activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) signaling pathways.[6]
Furthermore, DMPP has demonstrated anti-angiogenic effects, inhibiting glioma regression in a chick embryonic chorioallantoic membrane (CAM) model by suppressing vasculogenesis and angiogenesis.[3]
Quantitative Biological Data
The following tables summarize the available quantitative data for DMPP and related phenylpiperazinium derivatives.
| Compound | Biological Target/Assay | Value | Units | Reference |
| DMPP | Rat Dorsolateral Septal Neurones (hyperpolarizing response) | 3 | µM (half-maximal) | [7] |
| DMPP | Dopamine Transporter ([3H]DA uptake inhibition) | 3.18 | µM (IC50) | [5] |
| DMPP | Serotonin Transporter ([3H]5-HT uptake inhibition) | 0.49 | µM (IC50) | [5] |
Note: EC50 values for DMPP on various nAChR subtypes are reported in the literature, but specific values were not available in the accessed abstracts. Access to the full text of relevant publications is recommended for a comprehensive dataset.
Structure-Activity Relationships (SAR)
The biological activity of phenylpiperazinium compounds is highly dependent on their chemical structure. Key SAR observations include:
-
Substitution on Piperazinium Nitrogen: The size of the alkyl groups on the quaternary nitrogen influences receptor selectivity. While dimethyl substitution (diMPP) favors activity at most heteromeric and α7 nAChRs, larger and asymmetrical alkyl groups (e.g., ethylmethyl, propylmethyl) enhance agonist activity at α9 nAChRs.[1]
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring can tune the agonist/antagonist profile and selectivity. For instance, the position of a cyano group on the phenyl ring of a 1,1-diethyl-4-phenylpiperazinium (diEPP) scaffold can switch the compound from an α9 agonist to an antagonist.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in the literature.
Synthesis of 1-Phenylpiperazinium Derivatives
A general method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.
Protocol:
-
To a Schlenk tube under a nitrogen atmosphere, add KOtBu (1.3 mmol), a suitable palladium or nickel catalyst complex (e.g., 1 mol %), dioxane (2 ml), the desired amine (e.g., piperazine, 1.3 mmol), and the aryl chloride (1.0 mmol).
-
Stir the mixture vigorously at 90 °C for 4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1-arylpiperazine.
-
Subsequent N-alkylation can be performed to generate quaternary ammonium salts like DMPP.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including nAChRs, expressed in a heterologous system.
Protocol:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply agonist-containing solutions (e.g., DMPP) to the chamber and record the resulting ion currents.
-
Construct dose-response curves to determine EC50 and other pharmacological parameters.
-
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway for the anti-inflammatory effect of DMPP.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Conclusion
This compound and its derivatives are versatile pharmacological probes with complex biological activities. Their primary action as nAChR agonists has been well-established, with nuanced effects depending on the specific receptor subtype and the chemical structure of the compound. The dual mechanism of monoamine release and the significant anti-inflammatory and anti-angiogenic properties highlight the potential for these compounds beyond their use as simple ganglionic stimulants. Further research, particularly to obtain comprehensive quantitative data and to fully elucidate the downstream signaling pathways, will be crucial for realizing any therapeutic potential of this chemical class.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. A New IRAK-M-Mediated Mechanism Implicated in the Anti-Inflammatory Effect of Nicotine via α7 Nicotinic Receptors in Human Macrophages | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
The Advent of a Versatile Scaffold: A Technical History of 1-Phenylpiperazinium Chloride
For researchers, scientists, and drug development professionals, understanding the provenance of a key chemical scaffold can provide crucial insights into its potential. 1-Phenylpiperazinium chloride, and its parent compound 1-phenylpiperazine, has emerged as a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. This in-depth guide explores the discovery, historical synthesis, and early characterization of this pivotal molecule.
The mid-20th century marked a period of intense exploration into novel pharmacologically active agents. Within this fertile scientific landscape, the synthesis of 1-phenylpiperazine was first reported, laying the groundwork for a vast and diverse class of derivatives. While a single discoverer is not prominently documented in readily available literature, the collective efforts of organic chemists in that era led to its emergence as a valuable synthetic intermediate.[1]
Early Synthesis: Establishing the Foundation
The pioneering work in the synthesis of N-arylpiperazines was crucial for the eventual availability of this compound. One of the earliest documented methods for the preparation of 1-phenylpiperazine was a testament to the robust and fundamental reactions of organic chemistry. These early methods primarily revolved around two key strategies: the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride and the condensation of phenyl halides with piperazine.
A seminal publication by C. B. Pollard and L. G. MacDowell in 1934 in the Journal of the American Chemical Society detailed a foundational method for the synthesis of N-arylpiperazines. While this paper focused on a range of derivatives, the principles laid the groundwork for the synthesis of 1-phenylpiperazine. The general approach involved the reaction of an aniline with a dihaloalkane, a method that would be refined over the subsequent decades.
Later industrial processes also adopted the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride, often without a solvent at elevated temperatures, to produce N-phenylpiperazine hydrochloride directly. This was followed by neutralization with an alkaline aqueous solution and subsequent purification by distillation.
Experimental Protocols: A Glimpse into Historical Methodologies
To appreciate the evolution of synthetic techniques, it is instructive to examine a representative protocol from the mid-20th century for the synthesis of 1-phenylpiperazine. The following is a generalized procedure based on the principles described in early literature. It is important to note that specific details such as reaction times, temperatures, and yields varied between different research groups and evolving methodologies.
Synthesis of 1-Phenylpiperazine (Historical Method)
A mixture of aniline and bis-(2-chloroethyl)amine hydrochloride was heated in a reaction vessel. The reaction was often carried out without a solvent, with the reactants themselves forming a molten state at elevated temperatures (typically in the range of 160-250°C). The cyclization reaction yielded 1-phenylpiperazine hydrochloride. Upon completion, the reaction mixture was cooled and treated with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate the free base, 1-phenylpiperazine. The crude product was then isolated and purified, commonly by vacuum distillation.
Formation of this compound
The hydrochloride salt, this compound, could be readily prepared by treating a solution of 1-phenylpiperazine in an appropriate organic solvent (such as ethanol or ether) with a solution of hydrochloric acid. The resulting salt would precipitate out of the solution and could be collected by filtration and dried.
Early Characterization and Physicochemical Properties
The initial characterization of 1-phenylpiperazine and its hydrochloride salt relied on classical analytical techniques. The data, though lacking the detail of modern spectroscopic methods, was sufficient to establish the identity and purity of the compound.
| Property | 1-Phenylpiperazine | This compound |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₅ClN₂ |
| Molecular Weight | 162.23 g/mol | 198.69 g/mol |
| Appearance | Clear, colorless to light yellow liquid | Solid |
| Melting Point | 18.8 °C | Not consistently reported in early literature |
| Boiling Point | 286 °C | Decomposes |
| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water |
Note: The data presented is a compilation from various historical and modern sources for the parent compound, 1-phenylpiperazine. Specific data for the chloride salt from early publications is scarce.
The Dawn of Pharmacological Exploration
The initial interest in 1-phenylpiperazine and its derivatives was driven by the burgeoning field of pharmacology in the 1950s. Researchers began to explore the biological activities of this new class of compounds, leading to the discovery of their effects on the central nervous system. Early pharmacological screenings of piperazine derivatives revealed a range of activities, including analgesic and behavioral effects.
While detailed signaling pathway analysis was not possible with the techniques of the era, these initial studies laid the groundwork for understanding the structure-activity relationships of phenylpiperazine derivatives. It was observed that modifications to the phenyl ring and the second nitrogen of the piperazine ring could significantly alter the pharmacological profile of the compounds. These early explorations paved the way for the development of a multitude of drugs that target a variety of receptors, particularly those involved in neurotransmission. Many arylpiperazine derivatives were later found to interact with serotonergic and dopaminergic receptors, leading to their development as antidepressants, antipsychotics, and anxiolytics.
Visualizing the Synthetic Pathway
To illustrate the logical flow of the historical synthesis of this compound, the following diagram outlines the key steps.
Caption: Historical synthesis workflow for this compound.
The discovery and development of this compound and its parent compound represent a significant milestone in medicinal chemistry. From its early synthesis using fundamental organic reactions to its role as a versatile scaffold for a multitude of drugs, its history underscores the enduring importance of foundational chemical research in driving pharmaceutical innovation. This guide provides a technical overview of its origins, offering a valuable resource for researchers seeking to build upon this rich scientific legacy.
References
1-Phenylpiperazinium Chloride Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperazinium chloride and its extensive family of derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the phenylpiperazine moiety, including its aromatic ring and the basic nitrogen atoms of the piperazine core, allow for diverse chemical modifications, leading to compounds with affinities for a wide range of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Chemical Synthesis
The synthesis of this compound derivatives typically involves the formation of the piperazine ring and subsequent modification of the phenyl ring or the second nitrogen atom of the piperazine moiety. A common and efficient method for creating the core structure is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1] Further derivatization can be achieved through various reactions, including N-alkylation, N-acylation, and sulfonylation, to introduce a wide range of functional groups and modulate the physicochemical and pharmacological properties of the molecules.
A general synthetic scheme involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride in a suitable solvent at elevated temperatures to yield the corresponding 1-arylpiperazine. This intermediate can then be further modified. For instance, acylation can be performed using acyl chlorides or anhydrides in the presence of a base, while alkylation can be achieved with alkyl halides. The final products are often converted to their hydrochloride salts to improve their solubility and stability.
Quantitative Biological Activity
The biological effects of this compound derivatives are diverse and have been quantified in numerous studies. The following tables summarize key quantitative data, including cytotoxic, receptor binding, and acaricidal activities.
Table 1: Cytotoxicity of 1-Phenylpiperazine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PCC | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [2] |
| PCC | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [2] |
| Benzothiazole-Piperazine 1d | HUH-7 | Hepatocellular Carcinoma | 1.23 | [2] |
| Benzothiazole-Piperazine 1d | MCF-7 | Breast Cancer | 0.98 | [2] |
| Benzothiazole-Piperazine 1d | HCT-116 | Colorectal Cancer | 1.54 | [2] |
| Phthalazinylpiperazine 7e | A549 | Lung Cancer | 2.19 | [3] |
| Phthalazinylpiperazine 7e | HT-29 | Colon Cancer | 2.19 | [3] |
| Phthalazinylpiperazine 7e | MDA-MB-231 | Breast Cancer | 0.013 | [3] |
Table 2: Receptor Binding Affinities of Arylpiperazine Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| BMY 7378 | α1D-Adrenoceptor (human) | 9.4 ± 0.05 | [4] |
| BMY 7378 | α1B-Adrenoceptor (human) | 7.2 ± 0.05 | [4] |
| BMY 7378 | α1C-Adrenoceptor (human) | 6.6 ± 0.20 | [4] |
| 8c | 5-HT1A | 3.77 | [5][6] |
| 8c | 5-HT7 | 91.7 | [5][6] |
| 20b | 5-HT1A | 1802 | [5][6] |
| 20b | 5-HT7 | 6.69 | [5][6] |
| 29 | 5-HT1A | 3.77 | [5][6] |
| 29 | 5-HT7 | 91.7 | [5][6] |
Table 3: Acaricidal Activity of Phenylpiperazine Derivatives against Tetranychus urticae
| Compound | Mortality (%) at 100 ppm | Mortality (%) at 10 ppm | Reference |
| 5-14 (R2 = CH3) | 100 | 85 | [7] |
| 5-20 (R2 = COCH3) | 100 | 90 | [7] |
| 5-25 (R2 = SO2CH3) | 100 | 88 | [7] |
| 5-31 (R2 = SO2-Ph-4-Cl) | 100 | 95 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature concerning this compound derivatives.
Synthesis of 1-(Aryl)piperazine Derivatives
Objective: To synthesize a library of 1-arylpiperazine derivatives for biological screening.
Materials:
-
Substituted anilines
-
Bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Acyl chlorides or alkyl halides
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Formation of the Piperazine Ring: a. To a solution of the substituted aniline (1.0 eq) in a suitable solvent like DMF, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and a base such as DIPEA (3.0 eq). b. Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and pour it into water. d. Extract the aqueous layer with an organic solvent like ethyl acetate. e. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the 1-arylpiperazine intermediate.
-
N-Acylation or N-Alkylation: a. Dissolve the 1-arylpiperazine intermediate (1.0 eq) in a solvent such as DCM. b. Add a base, for example, Na2CO3 (2.0 eq). c. Add the corresponding acyl chloride or alkyl halide (1.2 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring by TLC. e. Upon completion, quench the reaction with water. f. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na2SO4, and concentrate. g. Purify the final product by column chromatography or recrystallization.
-
Salt Formation (Optional): a. Dissolve the purified product in a suitable solvent (e.g., diethyl ether). b. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. c. Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the hydrochloride salt.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-phenylpiperazine derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: a. Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plates for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells. c. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of arylpiperazine derivatives for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 cells)
-
Radioligand: [3H]8-OH-DPAT
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Non-specific binding ligand (e.g., 10 µM serotonin)
-
Test compounds
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: a. In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a concentration near its Kd), and 100 µL of membrane preparation.
- Non-specific Binding: 50 µL of non-specific binding ligand, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.
- Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.
-
Incubation: a. Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: a. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percentage of specific binding for each concentration of the test compound. c. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanisms of Action
Several 1-phenylpiperazine derivatives exert their biological effects by modulating specific signaling pathways. This section provides diagrams for the proposed mechanisms of action for two notable examples, Naftopidil and BMY 7378.
Caption: Naftopidil's mechanism as an α1D-adrenoceptor antagonist.
Naftopidil is a selective antagonist of the α1D-adrenergic receptor, which is predominantly found in the smooth muscle of the lower urinary tract.[8] By blocking the action of norepinephrine at this receptor, naftopidil inhibits the Gq-protein-mediated signaling cascade that leads to smooth muscle contraction and cell proliferation, which are key factors in benign prostatic hyperplasia (BPH).[8] This results in smooth muscle relaxation and an improvement in urinary flow. Additionally, naftopidil has been shown to induce G1 cell cycle arrest in prostate cancer cells.[9]
Caption: Dual mechanism of BMY 7378 on α1D-adrenoceptors and 5-HT1A receptors.
BMY 7378 exhibits a dual pharmacological profile, acting as a selective antagonist at α1D-adrenoceptors and a partial agonist at 5-HT1A receptors.[4] Its antagonism at α1D-adrenoceptors is significantly more potent than at other α1 subtypes, contributing to its effects on vascular tone.[4][10] As a partial agonist at 5-HT1A receptors, it modulates serotonergic neurotransmission, which can lead to neuronal inhibition through the Gi/o-protein-mediated inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Workflows
The discovery and development of new drugs based on the 1-phenylpiperazinium scaffold often involve high-throughput screening (HTS) campaigns to identify promising lead compounds. The following diagram illustrates a general workflow for such a screening process.
Caption: General workflow for high-throughput screening of a compound library.
This workflow begins with a primary screen of a large library of 1-phenylpiperazine derivatives at a single, high concentration to identify initial "hits" that exhibit a desired biological activity. These hits are then subjected to dose-response studies to confirm their activity and determine their potency (e.g., IC50 or EC50 values). Confirmed hits proceed to secondary assays to evaluate properties such as selectivity against other targets and to elucidate their mechanism of action. Finally, structure-activity relationship (SAR) studies are conducted to optimize the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.
Conclusion
This compound derivatives and their analogs constitute a rich and diverse class of compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and disorders of the central nervous system. The ability to readily synthesize and modify this scaffold allows for the fine-tuning of pharmacological properties to achieve desired biological effects. This technical guide has provided a comprehensive resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important biological pathways and experimental workflows. Continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of unmet medical needs.
References
- 1. 1-Phenylpiperazine Dihydrochloride [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 9. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling and Application of 1-Phenylpiperazinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 1-Phenylpiperazinium chloride in a laboratory setting. It further details its applications in scientific research, including experimental protocols for its use in chemical synthesis and biological assays, and explores relevant signaling pathways.
Chemical and Physical Properties
This compound, a hydrochloride salt of 1-phenylpiperazine, is a solid, off-white powder.[1] Key chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₁₅ClN₂ |
| Molecular Weight | 198.69 g/mol [2] |
| Appearance | Off-white powder/solid[1] |
| Odor | Odorless[1] |
| Melting Point | 247-250 °C[3] |
| Hygroscopicity | Hygroscopic[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
GHS Hazard Classification: [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
NFPA 704 Diamond:
-
Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[4]
-
Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[4]
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[4]
-
Special (White): None
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., PVC).[6][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]
-
-
Hygiene Practices: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5] Contaminated work clothes should be laundered separately before reuse.[5]
Storage and Disposal
Proper storage and disposal are crucial to maintain the chemical's integrity and prevent environmental contamination.
-
Storage: Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and acids.[5] Protect from moisture as the substance is hygroscopic.[1][5]
-
Disposal: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[6]
First Aid and Emergency Procedures
In the event of exposure or accidental release, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Accidental Release Measures: [5][7]
-
Minor Spills: Remove all ignition sources. Clean up spills immediately using dry cleanup procedures to avoid generating dust. Wear appropriate PPE. Place the spilled material in a suitable, labeled container for waste disposal.
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or waterways.
Laboratory Applications and Experimental Protocols
1-Phenylpiperazine and its derivatives are valuable building blocks in medicinal chemistry and drug development, particularly for synthesizing compounds targeting the central nervous system and for cancer research.[5][7]
Synthesis of 1-Phenylpiperazine Derivatives via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of piperazine.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: [2]
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.3 mmol) and the palladium catalyst (e.g., bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide, 1 mol%).
-
Addition of Reagents: To the Schlenk tube, add dioxane (2 mL), piperazine (1.3 mmol), and the desired aryl chloride (1.0 mmol).
-
Reaction: Stir the mixture vigorously at 90°C for 4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate = 15:1) to obtain the pure 1-phenylpiperazine derivative.
In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a common method for evaluating the cytotoxicity of phenylpiperazine derivatives against cancer cell lines.
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF7, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylpiperazine derivative (e.g., 10, 20, 50 µM) and a vehicle control. Doxorubicin can be used as a positive control.[8]
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Relevant Signaling Pathways
Phenylpiperazine derivatives are known to interact with various biological targets, including G protein-coupled receptors. Understanding these signaling pathways is crucial for drug development.
α1-Adrenoceptor Signaling Pathway
N-Phenylpiperazine derivatives are widely recognized for their interaction with α1-adrenoceptors, which are involved in processes like smooth muscle contraction.[4][9]
Caption: Simplified α1-Adrenoceptor Signaling Cascade.
Pathway Description: Upon binding of an agonist like norepinephrine or a phenylpiperazine derivative, the α1-adrenoceptor, a G protein-coupled receptor (GPCR), activates the Gq protein.[4] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses to the endoplasmic reticulum, triggering the release of calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] These events lead to various cellular responses, such as smooth muscle contraction.[6]
IL-6/Nrf2 Signaling Pathway
Some phenylpiperazine derivatives have been investigated for their antioxidant properties, which can be mediated through pathways like the Nrf2 signaling cascade. IL-6 has been shown to induce Nrf2 activation.
Caption: IL-6 Mediated Nrf2 Signaling Pathway.
Pathway Description: Interleukin-6 (IL-6) signaling can lead to the activation of the transcription factor Nrf2. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[10] Upon stimulation, which can be influenced by IL-6 signaling through pathways like STAT3, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[10][11] This pathway plays a crucial role in protecting cells from oxidative stress.
This guide is intended for informational purposes for trained laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety guidelines.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Induces Interleukin-6 (IL-6) Expression via an Antioxidant Response Element within the IL-6 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
1-Phenylpiperazinium Chloride as a Nicotinic Acetylcholine Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperazinium chloride and its derivatives, particularly 1,1-dimethyl-4-phenylpiperazinium (DMPP), are valuable pharmacological tools for studying the function of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] As agonists, these compounds mimic the action of the endogenous neurotransmitter acetylcholine, activating nAChRs to elicit physiological responses. nAChRs are ligand-gated ion channels involved in a wide array of physiological processes, including neuromuscular transmission, autonomic ganglia signaling, and various functions within the central nervous system.[5] The diverse family of nAChR subtypes, formed by different combinations of α and β subunits, presents a rich landscape for targeted drug development. This guide provides a comprehensive technical overview of this compound and its analogs as nAChR agonists, focusing on their pharmacological properties, the experimental methods used for their characterization, and the intracellular signaling pathways they modulate.
Data Presentation: Quantitative Pharmacology
The pharmacological activity of 1,1-dimethyl-4-phenylpiperazinium (DMPP), a key derivative of 1-phenylpiperazinium, has been characterized across various nAChR subtypes. The following tables summarize the available quantitative data on its potency and efficacy.
| Compound | nAChR Subtype | Potency (EC50/IC50) | Efficacy (% of ACh response) | Reference |
| 1,1-dimethyl-4-phenylpiperazinium (DMPP) | Muscle-type (α1β1εδ) | 94 ± 3 μM (EC50) | ~10% | [5] |
| 1,1-dimethyl-4-phenylpiperazinium (DMPP) | Ganglionic-like (α3β4) | - | ~200% | [5] |
| 1,1-dimethyl-4-phenylpiperazinium (DMPP) | High-affinity brain type (α4β2) | - | ~70% | [5] |
| 1,1-dimethyl-4-phenylpiperazinium (DMPP) | Homomeric (α7) | - | ~90% | [5] |
| 1,1-dimethyl-4-phenylpiperazinium (DMPP) | Homomeric (α9) | Inactive as an agonist | - | [5] |
Table 1: Potency and Efficacy of DMPP at various nAChR subtypes.
| Ligand | Receptor Subtype | Ki (nM) |
| (-)-Nicotine | α4β2 | 0.8 |
| α3β4 | 40 | |
| α7 | 170 | |
| Epibatidine | α4β2 | 0.03 |
| α3β4 | 0.2 | |
| α7 | 1 | |
| Varenicline | α4β2 | 0.06 |
| α3β4 | 5 | |
| α7 | 320 |
Table 2: Comparative binding affinities (Ki) of standard nAChR ligands. This table provides context for the potency of phenylpiperazinium compounds.
Experimental Protocols
The characterization of this compound and its analogs as nAChR agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype.[6][7][8]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific nAChR subtype.
Materials:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines like HEK293 or from specific brain regions).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2 and α3β4, [³H]cytisine for α4β2, or [¹²⁵I]α-bungarotoxin for α7).[8]
-
Test Compound: this compound or its analog.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or carbachol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application, providing information on potency, efficacy, and kinetics.[9][10][11][12]
Objective: To characterize the functional effects of this compound on nAChR-mediated currents.
Materials:
-
Cells: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR subunit cRNAs, or cultured mammalian cells like HEK293 transfected with nAChR subunit cDNAs).
-
External (Bath) Solution: e.g., (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution: e.g., (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist solutions: Acetylcholine and this compound at various concentrations.
-
Patch-clamp setup: Inverted microscope, micromanipulator, amplifier, data acquisition system.
-
Glass micropipettes.
Procedure:
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Seal Formation:
-
Approach a cell with the micropipette while applying slight positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Data Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply the agonist (acetylcholine or this compound) to the cell using a rapid perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Construct dose-response curves by plotting the normalized current amplitude against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for half-maximal activation) and the maximum response (efficacy) from the dose-response curve.
-
Analyze the kinetics of the current, such as the rise time and desensitization rate.
-
Signaling Pathways
Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events that go beyond simple ion influx. These pathways are critical in mediating the long-term effects of nAChR activation.
G-Protein Coupled Signaling
While classically defined as ionotropic receptors, there is growing evidence that nAChRs can also signal through metabotropic pathways involving G-proteins. This non-canonical signaling can modulate a variety of downstream effectors.
Caption: nAChR-mediated G-protein signaling cascade.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and growth. Activation of certain nAChR subtypes, particularly α7, can trigger this pro-survival pathway.[13]
Caption: PI3K/Akt signaling pathway activated by nAChRs.
JAK2/STAT3 Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in inflammation, cell proliferation, and differentiation. Its activation by nAChR agonists has been implicated in the anti-inflammatory effects of cholinergic signaling.
Caption: JAK2/STAT3 signaling pathway downstream of nAChRs.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival. nAChR activation can lead to the stimulation of this cascade.
Caption: MAPK/ERK signaling cascade initiated by nAChR activation.
Conclusion
This compound and its derivatives are indispensable tools for the pharmacological investigation of nicotinic acetylcholine receptors. Their activity as agonists allows for the detailed study of nAChR function and the elucidation of the complex intracellular signaling pathways that these receptors modulate. A thorough understanding of their quantitative pharmacology, the experimental methods for their characterization, and their downstream signaling effects is essential for researchers and professionals in the field of drug development aiming to target the nicotinic cholinergic system for therapeutic benefit. The data and protocols presented in this guide provide a solid foundation for advancing research in this critical area.
References
- 1. Dimethylphenylpiperazinium - Wikipedia [en.wikipedia.org]
- 2. 1,1-二甲基-4-苯基哌嗪碘化物 ≥98% (TLC or titration) | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Phenylpiperazinium Chloride in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperazinium chloride is a member of the phenylpiperazine class of compounds, which are recognized for their diverse pharmacological activities within the central nervous system (CNS). Derivatives of phenylpiperazine are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and adrenergic receptors, thereby modulating neuronal excitability and synaptic transmission.[1][2] This document provides detailed application notes and protocols for the use of this compound in electrophysiology, with a specific focus on the patch-clamp technique to investigate its effects on neuronal ion channels.
The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to characterize the electrophysiological effects of this compound on individual neurons. These methods facilitate the investigation of the compound's mechanism of action, including its impact on voltage-gated and ligand-gated ion channels, and its overall influence on neuronal firing patterns.
Putative Signaling Pathways and Mechanisms of Action
Phenylpiperazine derivatives typically exert their effects by binding to G-protein coupled receptors (GPCRs), such as serotonergic and adrenergic receptors.[1][2] Activation of these receptors can initiate intracellular signaling cascades that modulate the activity of various ion channels, including potassium (K+) and calcium (Ca2+) channels, leading to changes in neuronal membrane potential and excitability.[3][4] For instance, activation of 5-HT1A receptors is often associated with the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and inhibition of neuronal firing.[3] Conversely, modulation of other receptor subtypes can lead to depolarization and increased excitability.
Caption: Putative GPCR signaling pathway for this compound.
Data Presentation: Pharmacological Profile of Related Phenylpiperazine Derivatives
While specific electrophysiological data for this compound is not extensively available, the following tables summarize the binding affinities and functional activities of structurally related phenylpiperazine compounds at key CNS receptors. This information can guide the experimental design for investigating this compound.
Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference |
| m-Chlorophenylpiperazine (m-CPP) | ~360-1300 | ~360-1300 | ~360-1300 | [5] |
| TFMPP | - | - | - | [6] |
| Compound FG-18 | - | - | 17 | [3] |
| Compound FG-8 | - | - | 46 | [3] |
| Compound FG-14 | 72 | - | - | [3] |
Table 2: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2 | Reference |
| m-Chlorophenylpiperazine (m-CPP) | ~2500-24000 | ~2500-24000 | - | 570 | [5] |
| Phenylpiperazine-Hydantoin Derivative 12 | High Affinity | High Affinity | High Affinity | - | [2] |
| Phenylpiperazine-Hydantoin Derivative 14 | 11.9 | High Affinity | High Affinity | - | [2] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings from cultured neurons or acute brain slices to assess the effects of this compound.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Currents
This protocol is designed to investigate the effect of this compound on voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) currents.
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose. Bubbled with 95% O2 / 5% CO2.[7]
-
Internal Solution (for K+ currents): 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM MgCl2, 2 mM ATP-Mg, 0.3 mM GTP-Na. pH adjusted to 7.3 with KOH.
-
Internal Solution (for Na+ and Ca2+ currents): 120 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 5 mM MgCl2, 4 mM ATP-Mg, 0.4 mM GTP-Na. pH adjusted to 7.3 with CsOH.
-
This compound stock solution: 10 mM in deionized water, stored at -20°C.
-
Patch pipettes (3-7 MΩ).[8]
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Microscope with manipulators.
-
Perfusion system.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory procedures.
-
Place the preparation in the recording chamber and continuously perfuse with aCSF at 1.5-2 mL/min.[9]
-
Prepare a patch pipette with the appropriate internal solution and mount it on the headstage.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a resting potential of -70 mV.[10]
-
Apply a series of voltage steps to elicit the desired currents (e.g., depolarizing steps from -80 mV to +40 mV to activate Na+ and K+ currents).
-
Record baseline currents in the absence of the drug.
-
Apply this compound at various concentrations (e.g., 1, 10, 100 µM) via the perfusion system.
-
Record currents in the presence of the drug and after washout.
-
Analyze changes in current amplitude, kinetics, and voltage-dependence.
Caption: Workflow for voltage-clamp recording.
Protocol 2: Whole-Cell Current-Clamp Recording of Neuronal Excitability
This protocol is used to determine how this compound affects neuronal firing properties, such as resting membrane potential, action potential threshold, and firing frequency.
Materials:
-
Same as Protocol 1, using the K+-based internal solution.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Record baseline neuronal activity.
-
Apply this compound at various concentrations.
-
Record changes in resting membrane potential, input resistance, action potential threshold, and firing frequency in response to current injections.
-
Perform washout and record recovery.
-
Analyze the data to determine if the compound has an excitatory or inhibitory effect.
Caption: Workflow for current-clamp recording.
Concluding Remarks
The provided protocols and background information offer a solid foundation for investigating the electrophysiological effects of this compound using the patch-clamp technique. Given the pharmacological profile of related compounds, it is plausible that this compound will modulate neuronal activity through interactions with serotonergic and/or adrenergic receptors, leading to downstream effects on ion channels. The detailed experimental procedures will enable researchers to elucidate the specific mechanisms of action and contribute to a better understanding of the therapeutic potential of this class of compounds.
References
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-adrenergic inhibition of sympathetic neurotransmitter release mediated by modulation of N-type calcium-channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for 1-Phenylpiperazinium Chloride in In Vivo Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Phenylpiperazinium chloride, the hydrochloride salt of 1-Phenylpiperazine (1-PP), for use in in vivo neuroscience research. This document details its mechanism of action, presents quantitative data, and offers detailed experimental protocols for its application in animal models.
Introduction
1-Phenylpiperazine (1-PP) is a psychoactive compound that functions as a monoamine releasing agent.[1][2] Unlike its dimethylated counterpart, 1,1-dimethyl-4-phenylpiperazinium (DMPP), which is a nicotinic acetylcholine receptor agonist, 1-PP primarily targets the transporters of norepinephrine (NET), serotonin (SERT), and dopamine (DAT). Its action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling. Due to its preferential activity on the norepinephrine transporter, 1-PP is classified as a modestly selective norepinephrine releasing agent (NRA).[2] This property makes this compound a valuable tool for investigating the role of monoaminergic systems, particularly norepinephrine, in various physiological and pathological processes in the central nervous system.
Data Presentation
The following tables summarize key quantitative data for 1-Phenylpiperazine, the active component of this compound.
Table 1: Monoamine Release Potency of 1-Phenylpiperazine [2]
| Monoamine Transporter | EC50 (nM) |
| Norepinephrine (NET) | 186 |
| Serotonin (SERT) | 880 |
| Dopamine (DAT) | 2,530 |
Table 2: Acute Toxicity of 1-Phenylpiperazine [3]
| Species | Route of Administration | LD50 |
| Rat | Oral | 210 mg/kg |
Mechanism of Action
1-Phenylpiperazine exerts its effects by acting as a substrate for monoamine transporters. This interaction leads to a reversal of the normal transporter function, causing the efflux of monoamine neurotransmitters from the presynaptic neuron into the synaptic cleft.[1] The increased concentration of norepinephrine, serotonin, and dopamine in the synapse enhances their binding to postsynaptic receptors, leading to downstream signaling cascades.
Signaling Pathways
The primary mechanism of action of 1-Phenylpiperazine at the presynaptic terminal is depicted below.
Caption: Mechanism of 1-Phenylpiperazine at the Synapse.
The released norepinephrine acts on various adrenergic receptors, leading to diverse downstream signaling events.
Caption: Downstream Signaling of Norepinephrine.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, the number of animals, and their average weight.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in saline: Add the appropriate volume of sterile isotonic saline to the microcentrifuge tube to achieve the desired final concentration.
-
Vortex: Vortex the solution until the powder is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step is crucial to ensure the sterility of the injection solution.
-
Storage: Store the sterile solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.
Protocol 2: In Vivo Behavioral Assessment in Rats
Objective: To assess the effects of this compound on locomotor activity in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Prepared sterile solution of this compound
-
Sterile isotonic saline (vehicle control)
-
Open field apparatus equipped with an automated activity monitoring system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.
-
Habituation: On the day of the experiment, habituate the rats to the open field apparatus for 30 minutes.
-
Grouping: Randomly assign the animals to different treatment groups (e.g., vehicle, 5 mg/kg, 10 mg/kg, and 15 mg/kg this compound).
-
Administration: Administer the prepared solution of this compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 1 ml/kg).
-
Behavioral Testing: Immediately after the injection, place each rat in the center of the open field apparatus and record its locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60 minutes).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Caption: Experimental Workflow for Behavioral Assessment.
Protocol 3: In Vivo Microdialysis for Measuring Monoamine Release
Objective: To measure the extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region of a freely moving rat following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (275-325 g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Prepared sterile solution of this compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Allow a stabilization period of at least 90 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
-
Drug Administration:
-
Administer this compound or vehicle via i.p. injection at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine, dopamine, and serotonin content using HPLC-ECD.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal.
-
Use appropriate statistical methods to analyze the changes in neurotransmitter levels over time and between treatment groups.
-
References
- 1. Tonic inhibitory role for cAMP in alpha(1a)-adrenergic receptor coupling to extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear α 1A -Adrenergic Receptor Regulation of cAMP Production by an Inside-Out MAP Kinase Signaling Pathway in Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
high-performance liquid chromatography (HPLC) method for 1-Phenylpiperazinium chloride
An HPLC method for the analysis of 1-Phenylpiperazinium chloride has been developed to ensure accurate quantification and quality control for researchers, scientists, and drug development professionals. This document provides a detailed application note and a step-by-step protocol for this analytical procedure.
Application Note
Introduction
1-Phenylpiperazine is a chemical compound that serves as a common building block and impurity in the synthesis of various pharmaceutical agents.[1] As this compound, it exists as a salt, making it suitable for aqueous solutions.[2] Accurate and reliable quantification of this compound is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose, offering high specificity and sensitivity.[3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase.[4] The mobile phase consists of a mixture of an aqueous phosphate buffer and acetonitrile.[5] The acidic pH of the buffer ensures that the piperazine moiety is consistently protonated, leading to reproducible retention and excellent peak symmetry. The 1-Phenylpiperazine is quantified by UV detection, leveraging the chromophoric nature of the phenyl group.[6] An external standard method is used for calculating the concentration of the analyte.
Instrumentation and Reagents
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents :
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocol
1. Mobile Phase Preparation (1 Liter) a. Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 600 mL of HPLC grade water. b. Adjust the pH of the buffer solution to 3.0 ± 0.05 using orthophosphoric acid. c. Add 400 mL of acetonitrile to the prepared buffer. d. Filter the final mobile phase through a 0.45 µm nylon membrane filter. e. Degas the mobile phase for 15 minutes in an ultrasonic bath before use.
2. Standard Solution Preparation a. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. b. Working Standard Solution (100 µg/mL): Pipette 10 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
3. Sample Preparation a. Accurately weigh a quantity of the sample powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. b. Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve the sample completely. c. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. d. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL. e. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability Testing (SST) Before starting the sample analysis, equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the Working Standard Solution (100 µg/mL) five times and verify that the system suitability parameters meet the acceptance criteria outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD for Peak Area | ≤ 1.0% |
| % RSD for Retention Time | ≤ 1.0% |
5. Chromatographic Procedure a. Create a sequence in the chromatography data software. b. Inject a blank (mobile phase), followed by five injections of the Working Standard Solution for system suitability. c. Once SST criteria are met, inject the prepared sample solutions. d. Bracket the sample injections with injections of the Working Standard Solution to ensure system stability throughout the run.
6. Calculation The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] The results demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Complies |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 20 - 150 µg/mL | 20 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% | Complies |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. This compound | C10H15ClN2 | CID 75164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaerudition.org [pharmaerudition.org]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. Piperazine, 1-phenyl- [webbook.nist.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols: 1-Phenylpiperazinium Chloride as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperazinium chloride, the hydrochloride salt of 1-phenylpiperazine, is a versatile ligand utilized in receptor binding assays to characterize the affinity and selectivity of compounds for various neurotransmitter receptors. As a foundational structure for many pharmacologically active agents, understanding its binding profile is crucial for structure-activity relationship (SAR) studies and the design of novel therapeutics. This document provides detailed application notes, experimental protocols, and visualizations of relevant signaling pathways to guide researchers in employing this compound in their studies.
The phenylpiperazine moiety is a common scaffold in drugs targeting the central nervous system, exhibiting a broad spectrum of activities at aminergic G-protein-coupled receptors (GPCRs). Derivatives of 1-phenylpiperazine have demonstrated significant affinity for serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Therefore, this compound serves as a valuable tool for competitive binding assays to elucidate the receptor interaction profiles of new chemical entities.
Data Presentation: Receptor Binding Affinity and Monoamine Release
The following table summarizes the available quantitative data for 1-phenylpiperazine, the parent compound of this compound. This data provides a baseline for its interaction with key central nervous system targets.
| Target | Ligand | Assay Type | Value (nM) | Species | Source |
| Serotonin Receptor | |||||
| 5-HT1A | 1-Phenylpiperazine | Ki | 380 | Rat | BindingDB |
| Monoamine Transporters | |||||
| Norepinephrine Transporter (NET) | 1-Phenylpiperazine | EC50 (Release) | 186 | - | Wikipedia |
| Serotonin Transporter (SERT) | 1-Phenylpiperazine | EC50 (Release) | 880 | - | Wikipedia |
| Dopamine Transporter (DAT) | 1-Phenylpiperazine | EC50 (Release) | 2,530 | - | Wikipedia |
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the serotonin 5-HT1A receptor by measuring its ability to displace a known radioligand, [³H]8-OH-DPAT.
Materials:
-
Membrane Preparation: Rat brain cortical membranes or cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (Specific Activity: ~120 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: 8-OH-DPAT (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg of protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled 8-OH-DPAT (e.g., 10 µM final concentration), 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of varying concentrations of this compound, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter after an appropriate equilibration period.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Application Notes and Protocols for Phenylpiperazine Derivatives in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpiperazinium chloride is the hydrochloride salt of 1-phenylpiperazine. While 1-phenylpiperazine itself is a key structural motif, it is more commonly utilized as a scaffold in the synthesis of a diverse range of pharmacologically active compounds. In oncological research, numerous derivatives of the phenylpiperazine core have been investigated for their potential as anti-cancer agents. These derivatives have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and modulation of key cellular signaling pathways.
This document provides an overview of the application of phenylpiperazine derivatives in cancer cell culture studies, including a summary of their cytotoxic activities, detailed protocols for their evaluation, and visualizations of relevant pathways and workflows.
Data Presentation: Cytotoxicity of Phenylpiperazine Derivatives
The following table summarizes the cytotoxic activity (IC50 or GI50 values) of various phenylpiperazine derivatives against several human cancer cell lines. This data highlights the potential of the phenylpiperazine scaffold in the development of novel anti-cancer therapeutics.
| Compound Type | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Piperazine Derivative (PCC) | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [1][2] |
| Piperazine Derivative (PCC) | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [1][2] |
| 1-Benzhydryl-Piperazine-Based HDAC Inhibitor | HCT-116 | Colorectal Cancer | 1.54 | [3] |
| Benzothiazole-Piperazine Derivative | HUH-7 | Hepatocellular Carcinoma | 1.23 | [3] |
| Benzothiazole-Piperazine Derivative | MCF-7 | Breast Cancer | 0.98 | [3] |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [4][5] |
| Phenylsulfonylpiperazine Derivative | MCF-7 | Luminal Breast Cancer | 4.48 | [6] |
| 1-(2-Aryl-2-adamantyl)piperazine Derivative | MDA-MB-435 | Melanoma | ~2.5 - 5 | [7] |
| Phthalazinylpiperazine Derivative | MDA-MB-231 | Breast Cancer | 0.013 - 0.079 | [8] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivative | MCF-7 | Breast Cancer | 0.31 - 120.52 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-cancer effects of phenylpiperazine derivatives are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenylpiperazine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the phenylpiperazine derivative in complete medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a phenylpiperazine derivative.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenylpiperazine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the phenylpiperazine derivative at various concentrations (e.g., IC50 and 2x IC50). Include an untreated control.[3]
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).[3]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[4]
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the phenylpiperazine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Caspase-9, Bax, Bcl-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[4]
-
Analysis: Quantify the protein band intensities and normalize them to the loading control.
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by phenylpiperazine derivatives.
Experimental Workflow
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1-Phenylpiperazinium Chloride as a Pharmacological Tool for Studying Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperazinium chloride, most commonly referred to in scientific literature as 1,1-dimethyl-4-phenylpiperazinium (DMPP), is a quaternary ammonium compound that serves as a potent and selective agonist for ganglionic subtypes of nicotinic acetylcholine receptors (nAChRs).[1][2] Initially identified as a ganglionic stimulant, DMPP's mechanism involves producing an acute stimulation of nAChRs followed by a prolonged block with continued exposure, a characteristic known as depolarizing blockade, similar to nicotine.[3] This property makes DMPP an invaluable pharmacological tool for the functional characterization and differentiation of various nAChR subtypes, which are ligand-gated ion channels involved in a wide array of physiological processes.[4]
Neuronal nAChRs are pentameric structures assembled from a diverse family of α (α2–α10) and β (β2–β4) subunits, leading to a wide range of receptor subtypes with distinct pharmacological and biophysical properties.[4] DMPP has been instrumental in elucidating the roles of these subtypes, particularly the ganglionic α3β4* receptors, but also shows activity on other subtypes like α4β2* and α7.[5][6] Its utility extends from basic research in neuroscience to drug development targeting nAChR-related pathologies. At higher concentrations, it's important to note that DMPP can also inhibit the reuptake of norepinephrine and serotonin and may induce carrier-mediated release of monoamines, which should be considered during experimental design.[2][7]
Pharmacological Profile of DMPP
Mechanism of Action: DMPP acts as an agonist at the orthosteric binding site of nAChRs. Upon binding, it induces a conformational change in the receptor, opening the central ion pore. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. The α7 nAChR subtype is noted for its particularly high permeability to Ca²⁺.[6] Prolonged or high-concentration application of DMPP leads to receptor desensitization, a state where the receptor is refractory to activation despite the continued presence of the agonist.[1] In some neuronal preparations, DMPP has been shown to act as a partial agonist.[8]
Subtype Selectivity: DMPP is widely recognized for its selectivity towards ganglionic nAChRs, which are predominantly of the α3β4 subunit composition.[5][8] However, it also demonstrates activity at other nAChR subtypes. For instance, studies on rat dorsolateral septal neurons have shown DMPP-induced hyperpolarization with an EC50 of approximately 3 µM.[9] In SH-SY5Y neuroblastoma cells, which primarily express α3β4 nAChRs, DMPP potently desensitizes the receptors with a DC50 value of 1.8 µM.[1] Its effects on other subtypes, like the α7 nAChR, have also been documented, though often with different potency.[5][10]
Quantitative Data Summary
The following table summarizes the reported potency of DMPP on various nAChR subtypes across different experimental systems. These values can vary depending on the expression system, cell type, and specific experimental conditions.
| nAChR Subtype Expressed | Experimental System | Parameter | Value (µM) | Reference |
| Ganglionic (presumed α3β4) | Rat Dorsolateral Septal Neurons | EC50 (Hyperpolarization) | ~ 3 | [9] |
| α3β4 | SH-SY5Y Cells | DC50 (Desensitization) | 1.8 | [1] |
| α7 (wild-type) | Xenopus Oocytes | EC50 | 118 ± 10 | [10] |
| Myenteric nAChRs | Guinea Pig Ileum | EC50 (ACh) in presence of 10 µM DMPP | 1481 ± 459 | [8] |
| Dopamine Transporter | Rat Striatal Synaptosomes | IC50 (Uptake Inhibition) | 3.18 | [7] |
| Serotonin Transporter | Rat Hippocampal Synaptosomes | IC50 (Uptake Inhibition) | 0.49 | [7] |
Note: EC50 (Effective Concentration, 50%), DC50 (Desensitizing Concentration, 50%), IC50 (Inhibitory Concentration, 50%). Values are approximate and serve as a guide.
Signaling Pathways and Experimental Workflows
nAChR Signaling Pathway
Activation of nAChRs by an agonist like DMPP initiates a cascade of intracellular events. The initial influx of cations through the receptor's pore leads to membrane depolarization. This can activate voltage-gated ion channels, further amplifying the signal. The influx of Ca²⁺ acts as a critical second messenger, triggering various downstream pathways, including neurotransmitter release and gene expression changes.
nAChR signaling cascade upon agonist (DMPP) binding.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
TEVC is a powerful technique for studying ion channels expressed in large cells like Xenopus laevis oocytes.[11][12] It allows for the precise control of membrane potential while measuring the currents flowing through the expressed nAChRs in response to agonist application.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Dimethyl-4-phenylpiperazinium iodide [sigmaaldrich.com]
- 3. Presynaptic Nicotinic Receptors Facilitate Monoaminergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrier-mediated release of monoamines induced by the nicotinic acetylcholine receptor agonist DMPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Characteristics of 1-Phenylpiperazinium Chloride at Specific Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of 1-Phenylpiperazinium chloride, commonly known as 1,1-dimethyl-4-phenylpiperazinium (DMPP), at various nicotinic acetylcholine receptor (nAChR) subtypes. The following sections detail its activity, relevant signaling pathways, and protocols for experimental validation. DMPP is a selective agonist for ganglionic subtypes of nAChRs and serves as a valuable tool for studying cholinergic neurotransmission.
Quantitative Data Summary
The following tables summarize the known quantitative parameters of DMPP activity at various nAChR subtypes. It is important to note that comprehensive dose-response data for DMPP across all nAChR subtypes is not extensively available in the public domain. The data presented here is compiled from multiple studies.
Table 1: Binding Affinity of DMPP for Nicotinic Acetylcholine Receptors
| Receptor Subtype | Ligand | Ki (µM) | Tissue/Cell Line | Reference |
| α3β4* | [3H]epibatidine | 0.8 | Bovine Adrenal Medulla | [1] |
Table 2: Functional Activity of DMPP at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Notes | Reference |
| Predominantly α3β4 | Electrophysiology (Membrane Hyperpolarization) | Half-maximal response | 3 | In rat dorsolateral septal nucleus neurons. | |
| α3β4 (expressed in SH-SY5Y cells) | Functional Assay (Desensitization) | DC50 | 1.8 | DMPP potently activates and desensitizes these receptors. | |
| Muscle-type (expressed in TE-671 cells) | Functional Assay | - | - | DMPP is a poor agonist at this receptor subtype. |
Note: Further research is required to establish a complete profile of EC50 and IC50 values for DMPP across a wider range of nAChR subtypes.
Signaling Pathways
Activation of nAChRs by DMPP initiates downstream signaling cascades that can influence a variety of cellular processes, including inflammation and cell survival. One of the key pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Phospholipase C (PLC) pathway, particularly in immune cells.
nAChR-Mediated PI3K/PLC Signaling
In monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects by modulating the PI3K/PLC pathway.[2] The α3, α4, and α5 nAChR subunits are associated with PI3K in these cells.[2] Upon activation by DMPP, PI3K is stimulated, leading to a mild and sustained phosphorylation of PLC.[2] This, in turn, can lead to the depletion of intracellular calcium stores, which is thought to contribute to the anti-inflammatory response by reducing the release of pro-inflammatory cytokines like TNF.[2]
Experimental Protocols
The following are detailed protocols for conducting key experiments to characterize the dose-response of this compound (DMPP) on specific nAChR subtypes.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to measure the functional response of nAChR subtypes expressed in Xenopus oocytes to DMPP.
1. Preparation of Xenopus Oocytes and cRNA Injection a. Harvest stage V-VI oocytes from a female Xenopus laevis. b. Defolliculate the oocytes by treatment with collagenase (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours at room temperature. c. Manually select healthy oocytes and inject each with 50 nL of a cRNA mixture containing the desired nAChR subunit cRNAs (e.g., for α3β4, a 1:1 ratio of α3 and β4 cRNA at a total concentration of 1 µg/µL). d. Incubate the injected oocytes at 16-18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording a. Place an oocyte in a recording chamber continuously perfused with Ringer's solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2). b. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current. c. Clamp the oocyte membrane potential at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier. d. Prepare a stock solution of DMPP in Ringer's solution and perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). e. Apply each concentration of DMPP to the oocyte for a fixed duration (e.g., 10-30 seconds) followed by a washout period with Ringer's solution until the baseline current is re-established. f. Record the peak inward current elicited by each DMPP concentration.
3. Data Analysis a. Normalize the peak current response for each concentration to the maximal response observed. b. Plot the normalized response against the logarithm of the DMPP concentration. c. Fit the data to the Hill equation to determine the EC50 and Hill coefficient.
Protocol 2: Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of DMPP for a specific nAChR subtype using [3H]epibatidine.
1. Membrane Preparation a. Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs). b. Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.
2. Competition Binding Assay a. In a 96-well plate, set up the following reactions in triplicate: i. Total Binding: 50 µL of membrane preparation, 50 µL of [3H]epibatidine (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of assay buffer. ii. Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]epibatidine, and 50 µL of a high concentration of a competing ligand (e.g., 300 µM nicotine). iii. Competition: 50 µL of membrane preparation, 50 µL of [3H]epibatidine, and 50 µL of varying concentrations of DMPP (e.g., from 10-10 M to 10-4 M). b. Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. d. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis a. Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. b. Plot the percentage of specific binding against the logarithm of the DMPP concentration. c. Fit the data to a one-site competition model to determine the IC50 of DMPP. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenylpiperazinium Chloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperazinium chloride, the hydrochloride salt of 1-phenylpiperazine, is a versatile chemical compound utilized in various fields of research, particularly in neuropharmacology and medicinal chemistry.[1][2] As a derivative of piperazine, it serves as a crucial building block in the synthesis of a wide array of bioactive molecules and is a subject of investigation for its own pharmacological properties.[1] These application notes provide an overview of its utility as a research tool, focusing on its role as a monoamine releasing agent and its interactions with neurotransmitter systems.
1-Phenylpiperazine is recognized as a rigid analog of amphetamine and functions as a monoamine releasing agent, impacting the levels of norepinephrine, serotonin, and dopamine in the synapse.[3] This activity makes it a valuable tool for studying the modulation of monoaminergic neurotransmission, which is implicated in various neurological and psychiatric conditions.[1][4]
Physicochemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅ClN₂ | [5] |
| Molecular Weight | 198.69 g/mol | [5] |
| Appearance | Clear colorless to yellow liquid or solid | [1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform | [2] |
| pKa | pK1: 8.71 (+1) (25°C, μ=0.1) | [2] |
Biological Activity and Mechanism of Action
1-Phenylpiperazine (1-PP) primarily acts as a monoamine releasing agent.[3] It interacts with the transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT), causing the reverse transport or efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[4] This leads to an increase in the extracellular concentration of these monoamines, thereby enhancing monoaminergic signaling.
The compound exhibits a degree of selectivity, being most potent at releasing norepinephrine, followed by serotonin, and then dopamine.[3] This profile makes it a useful tool for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes. Derivatives of 1-phenylpiperazine have been synthesized and studied for their potential to target specific serotonin and dopamine receptors, highlighting the therapeutic potential of this chemical scaffold.[1][6]
Quantitative Data: Monoamine Release
The following table summarizes the half-maximal effective concentration (EC₅₀) values for monoamine release induced by 1-phenylpiperazine.
| Neurotransmitter | EC₅₀ (nM) |
| Norepinephrine | 186 |
| Serotonin | 880 |
| Dopamine | 2,530 |
(Data sourced from Wikipedia, which cites a primary research article)[3]
Application: In Vitro Model for Studying Monoamine Release
Objective: To investigate the effect of this compound on the release of monoamines (dopamine, norepinephrine, serotonin) from cultured neuronal cells or synaptosomes.
Experimental Protocol: In Vitro Monoamine Release Assay
This protocol provides a general framework. Specific cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures, as well as the method of detection (e.g., HPLC-ECD, fluorescent sensors), will need to be optimized for the specific research question.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Cultured neuronal cells (e.g., PC12 cells differentiated with NGF) or isolated synaptosomes
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Neurotransmitter loading solution (containing dopamine, norepinephrine, or serotonin)
-
Wash buffer
-
Detection system (e.g., HPLC with electrochemical detection, microplate reader for fluorescent assays)
-
Positive controls (e.g., amphetamine, tyramine)
-
Negative control (vehicle)
Procedure:
-
Cell Culture and Plating: Culture and differentiate neuronal cells in appropriate multi-well plates to the desired confluency.
-
Neurotransmitter Loading:
-
Remove the culture medium.
-
Add the neurotransmitter loading solution to the cells and incubate for a specified time (e.g., 1-2 hours) to allow for uptake of the monoamine.
-
-
Washing:
-
Gently aspirate the loading solution.
-
Wash the cells multiple times with wash buffer to remove extracellular neurotransmitters.
-
-
Compound Treatment:
-
Add assay buffer containing various concentrations of this compound (e.g., 1 nM to 100 µM), positive controls, or vehicle to the cells.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
-
Sample Collection:
-
Collect the supernatant (extracellular medium) from each well. This contains the released neurotransmitters.
-
-
Quantification of Released Neurotransmitters:
-
Analyze the collected supernatant using a suitable detection method (e.g., HPLC-ECD) to quantify the concentration of the released monoamine.
-
-
Data Analysis:
-
Calculate the percentage of neurotransmitter release for each concentration of this compound relative to the total cellular content (which can be determined by lysing a separate set of loaded cells).
-
Plot a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Signaling Pathway of a Monoamine Releasing Agent
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Neuronal Depolarization
Introduction
These application notes provide a comprehensive overview of the principles and methods for inducing neuronal depolarization, a fundamental process in neuroscience research. While the initial query specified 1-Phenylpiperazinium chloride, a thorough review of the scientific literature did not yield established protocols for its use in inducing direct, widespread neuronal depolarization in the manner of agents like potassium chloride (KCl). The available research primarily discusses a related compound, 1,1-dimethyl-4-phenylpiperazinium (DMPP), as a ganglionic stimulant that activates specific subsets of neurons (cholinergic and adrenergic) rather than causing broad depolarization.[1][2][3]
Therefore, this document focuses on the widely accepted and extensively documented method of inducing neuronal depolarization using elevated extracellular potassium chloride (KCl). This technique is a cornerstone for studying depolarization-dependent processes such as calcium influx, neurotransmitter release, and gene expression.[4] We will also briefly discuss the mechanism of ganglionic stimulants like DMPP as an alternative method of neuronal activation.
Mechanism of Action: KCl-Induced Depolarization
The resting membrane potential of a neuron is primarily determined by the concentration gradient of potassium ions (K+) across the cell membrane and the selective permeability of the membrane to K+ at rest. The Nernst equation predicts the equilibrium potential for an ion, and the Goldman-Hodgkin-Katz equation provides a more comprehensive calculation of the resting membrane potential by considering the contributions of multiple ions.
Under physiological conditions, the intracellular K+ concentration is high, while the extracellular concentration is low, resulting in a negative resting membrane potential (typically around -70mV). When the extracellular concentration of KCl is increased, the concentration gradient for K+ is reduced. This leads to a decrease in the net efflux of positive charge from the neuron, causing the membrane potential to become less negative, i.e., to depolarize.[4] A significant and sustained depolarization opens voltage-gated ion channels, including voltage-sensitive calcium channels (VSCCs), leading to a cascade of downstream cellular events.[4]
Quantitative Data on KCl-Induced Neuronal Depolarization
The following table summarizes the effect of elevated extracellular KCl on neuronal membrane potential, as reported in the literature. This data is crucial for designing experiments where a specific level of depolarization is desired.
| Extracellular KCl Concentration (mM) | Resulting Membrane Potential (mV) | Reference |
| 10 | ~ -56 | [4] |
| 20 | -37 | [4] |
| 30 | -26 | [4] |
| 40 | -19 | [4] |
| 50 | (Causes a calculated 48mV depolarization from a 5mM baseline) | [4] |
Experimental Protocols
Here we provide detailed protocols for key experiments used to study neuronal depolarization and its downstream effects.
Protocol 1: Induction of Neuronal Depolarization with KCl in Cultured Neurons
This protocol describes the basic procedure for depolarizing cultured neurons using an elevated concentration of KCl.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
Complete neurobasal medium (or appropriate culture medium)[5]
-
Tyrode's solution (or other balanced salt solution) with physiological KCl (e.g., 5 mM)[5]
-
Tyrode's solution with elevated KCl (e.g., 45 mM or 90 mM), with NaCl concentration adjusted to maintain osmolarity[5]
-
CO2 incubator[5]
Procedure:
-
Culture primary neurons to the desired developmental stage (e.g., DIV11-14).[5]
-
Prepare the high KCl Tyrode's solution. The final concentration of KCl can range from 30 mM to 90 mM depending on the desired level of depolarization.[5] It is critical to reduce the concentration of NaCl to maintain the osmolarity of the solution.
-
Before depolarization, acquire a baseline by washing the cells with physiological Tyrode's solution (containing 5 mM KCl).[5]
-
To induce depolarization, replace the physiological Tyrode's solution with the high KCl Tyrode's solution. The duration of exposure can vary from seconds to minutes, or even longer for specific applications like inducing homeostatic plasticity (though toxicity is a concern with prolonged exposure).[5]
-
Following the depolarization period, wash the cells twice with the physiological Tyrode's solution to repolarize the neurons.[5]
-
The cells can then be processed for downstream analysis, such as calcium imaging, immunocytochemistry, or collection of the supernatant for neurotransmitter release assays.
Considerations:
-
Toxicity: Prolonged exposure to high concentrations of KCl can be toxic to neurons.[5] It is advisable to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and experimental question.
-
Osmolarity: Always adjust the NaCl concentration to maintain iso-osmotic conditions when preparing high KCl solutions.
-
pH: Ensure the pH of your solutions is buffered and stable, especially when working outside of a CO2 incubator.[5]
Protocol 2: Calcium Imaging of Depolarization-Induced Calcium Influx
This protocol outlines the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration following neuronal depolarization.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2/AM or Fluo-8)[6][7]
-
Balanced salt solution (e.g., Tyrode's solution)
-
High KCl solution for stimulation
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition[6]
-
Image analysis software
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in a balanced salt solution.
-
Incubate the cultured neurons with the dye loading solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with a balanced salt solution to remove excess dye and allow for de-esterification of AM esters.[6]
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the fluorescence microscope.
-
Acquire a stable baseline fluorescence signal.
-
Perfuse the cells with the high KCl solution to induce depolarization.
-
Continuously record the fluorescence intensity during stimulation.
-
After the response, perfuse with a normal balanced salt solution to return to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted at two different excitation wavelengths (e.g., 340nm/380nm) to determine the intracellular calcium concentration.[6]
-
Protocol 3: Neurotransmitter Release Assay
This protocol provides a method to measure the release of neurotransmitters from neurons following depolarization.
Materials:
-
Cultured neurons in multi-well plates
-
Balanced salt solution (e.g., Tyrode's solution)
-
High KCl solution for stimulation
-
Collection tubes
-
Assay kit for the neurotransmitter of interest (e.g., glutamate, GABA, dopamine) or High-Performance Liquid Chromatography (HPLC) system.[8]
Procedure:
-
Plate neurons in multi-well plates and culture them to the desired maturity.[8]
-
On the day of the experiment, gently wash the cells with a physiological balanced salt solution.
-
Aspirate the wash solution and add the high KCl stimulation solution to the wells.
-
Incubate for a defined period (e.g., 1-5 minutes) to allow for neurotransmitter release.
-
Carefully collect the supernatant from each well into collection tubes.
-
Analyze the concentration of the neurotransmitter in the collected supernatant using an appropriate method, such as a commercially available assay kit or HPLC.[8][9]
-
It is important to include control wells that are not stimulated with high KCl to measure basal neurotransmitter release.
Visualizations
Signaling Pathway of KCl-Induced Neuronal Depolarization
References
- 1. A ganglionic stimulant, 1,1-dimethyl-4-phenylpiperazinium, caused both cholinergic and adrenergic responses in the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the characteristics of the adrenergic neurone blocking action of dimethylphenylpiperazinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the local vascular actions of 1, 1-dimethyl-4-phenylpiperazinium (DMPP), a potent ganglionic stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical imaging of neurotransmitter release with fast-scan voltammetric ion conductance microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Phenylpiperazinium Chloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylpiperazinium chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Product
Question: I am experiencing a consistently low yield in my reaction where this compound is a reactant. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in reactions involving this compound can arise from several factors, from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
-
Reagent Quality: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can interfere with many organic reactions, especially those involving water-sensitive catalysts or intermediates.
-
Troubleshooting:
-
Dry the this compound in a vacuum oven before use.
-
Store the reagent in a desiccator over a drying agent.
-
Handle the reagent quickly in an inert atmosphere (e.g., a glovebox) if possible.
-
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or the formation of side products.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is optimal for the specific transformation. Consider a temperature screen to find the ideal conditions.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Ensure this compound is sufficiently soluble in the chosen solvent at the reaction temperature.
-
-
-
Base Selection: In reactions requiring a base, the strength and type of base are crucial. An inappropriate base can lead to side reactions or incomplete deprotonation.
-
Troubleshooting:
-
If using a strong base that may be causing decomposition, consider a weaker inorganic base.
-
Ensure the base is sufficiently dry, as absorbed water can affect its reactivity.
-
-
Below is a troubleshooting workflow for addressing low yield:
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities when analyzed by NMR or LC-MS. What are the likely sources of these impurities and how can I purify my compound?
Answer: Impurities can originate from starting materials, side reactions, or decomposition.
-
Starting Material Impurities: Ensure the purity of your this compound and other reagents before starting the reaction.
-
Side Products: Unwanted side reactions can compete with the desired transformation. Consider adjusting the reaction temperature or the rate of addition of reagents to minimize side product formation.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method. Screen various solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.
-
Column Chromatography: For both solid and liquid products, silica gel column chromatography can be used to separate the desired compound from impurities based on polarity.
-
Issue 3: Solubility Issues
Question: I am having trouble dissolving this compound in my reaction solvent. What can I do?
Answer: this compound has specific solubility properties.
-
Solvent Choice: If solubility is an issue, consider a more polar solvent or a solvent mixture.
-
Temperature: Gently heating the mixture can increase the solubility of the starting material. However, be cautious not to exceed the decomposition temperature of any of the reactants.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and improve dissolution.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H15ClN2 | [2] |
| Molecular Weight | 198.69 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 234-238 °C | |
| Solubility in Water | 21 mg/mL | |
| Stability | Stable under normal conditions, hygroscopic | [1] |
Example Experimental Results Summary
| Experiment ID | Reactant Ratio (1-PPC:Other) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by LC-MS) |
| EXP-001 | 1:1.2 | Toluene | 80 | 12 | 65 | 92% |
| EXP-002 | 1:1.2 | Dioxane | 100 | 12 | 78 | 95% |
| EXP-003 | 1:1.5 | Dioxane | 100 | 24 | 85 | 97% |
Experimental Protocols
General Protocol for N-Arylation using this compound (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 10 mL).
-
-
Reaction Execution:
-
Add a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Below is a diagram illustrating the general workflow for this synthesis.
Safety Information
-
This compound is harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[1]
-
It is also harmful if inhaled and may cause respiratory irritation.[1]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[1]
-
Handle in a well-ventilated area or a fume hood.[1]
-
For more detailed safety information, consult the Safety Data Sheet (SDS).[1]
References
Technical Support Center: Optimizing 1-Phenylpiperazinium Chloride Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 1-Phenylpiperazinium chloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a chemical compound with the molecular formula C10H15ClN2.[1] While specific in vitro biological data for this compound is not extensively documented in publicly available literature, its parent compound, 1-phenylpiperazine, is a known psychoactive substance. A related compound, 1,1-dimethyl-4-phenylpiperazinium (DMPP), is a potent ganglionic stimulant that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[2][3] DMPP has been shown to induce both cholinergic and adrenergic responses and has anti-inflammatory effects mediated through the PI3K and PLC signaling pathways.[3][4] It is plausible that this compound could exhibit some activity at nAChRs or other receptors, but this would need to be experimentally determined.
Q2: How do I determine the optimal starting concentration for this compound in my in vitro assay?
A2: For a novel compound like this compound, a good starting point is to perform a broad concentration range-finding experiment. A common strategy is to test concentrations that are significantly higher than what might be expected in vivo, sometimes 20- to 200-fold higher than a predicted plasma Cmax.[5] A logarithmic or semi-logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended to cover a wide range and identify the concentration at which biological effects first appear.[5]
Q3: What are the key considerations for preparing this compound solutions for cell culture?
A3: Key considerations include the compound's solubility and stability in your chosen cell culture medium. It is crucial to first determine the solubility of this compound in your solvent (e.g., water, DMSO) and then its solubility and stability in the final culture medium. Some media components can impact the stability and solubility of test compounds.[6][7] Always prepare fresh stock solutions and dilute them to the final working concentrations immediately before use to minimize degradation. A vehicle control (the solvent used to dissolve the compound) must be included in all experiments.
Q4: How can I assess the cytotoxicity of this compound?
A4: Cytotoxicity can be assessed using various in vitro assays that measure cell viability and metabolic activity.[8] Common methods include tetrazolium-based assays like MTT, which measure mitochondrial dehydrogenase activity, and lactate dehydrogenase (LDH) release assays, which indicate membrane damage.[8][9] It is advisable to use at least two different cytotoxicity assays to obtain a comprehensive understanding of the compound's effect on cell health.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | - Concentration is too low.- Compound is inactive in the specific assay.- Compound has poor solubility or has precipitated out of solution.- Compound has degraded. | - Increase the concentration range in your next experiment.- Consider using a different cell line or a more sensitive assay endpoint.- Visually inspect the culture wells for precipitation. Check the solubility of the compound in the culture medium.- Prepare fresh stock solutions for each experiment. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound addition.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques.- Use a multichannel pipette for adding the compound and ensure proper mixing.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity. |
| Unexpected cytotoxicity observed | - The compound is inherently toxic at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high.- The compound is unstable and degrading into a toxic byproduct. | - Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the EC50 value.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Investigate the stability of the compound in your culture medium over the incubation period. |
| Precipitation of the compound in the culture medium | - The concentration exceeds the compound's solubility in the medium. | - Determine the maximum solubility of the compound in the culture medium. Do not exceed this concentration in your experiments.- Consider using a different solvent or a solubilizing agent, ensuring the agent itself is not bioactive or toxic. |
Quantitative Data Summary
Since specific experimental data for this compound is limited, the following table provides an illustrative example of how to present data from a concentration-range finding study for a hypothetical compound.
| Assay Type | Cell Line | Concentration Range (µM) | Incubation Time (hours) | Endpoint Measurement | Illustrative EC50/IC50 (µM) |
| Cytotoxicity (MTT) | HEK293 | 0.1 - 1000 | 24 | Cell Viability (%) | > 1000 |
| Cytotoxicity (MTT) | SH-SY5Y | 0.1 - 1000 | 24 | Cell Viability (%) | 750 |
| Functional Assay (e.g., Calcium Flux) | PC-12 | 0.01 - 100 | 1 | Fluorescence Intensity | 15 |
| Signaling Pathway (e.g., ERK Phosphorylation) | A549 | 0.01 - 100 | 0.5 | Western Blot Band Intensity | 5 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium at twice the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the EC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for optimizing compound concentration.
Caption: Example signaling pathway for DMPP.
References
- 1. This compound | C10H15ClN2 | CID 75164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of the local vascular actions of 1, 1-dimethyl-4-phenylpiperazinium (DMPP), a potent ganglionic stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A ganglionic stimulant, 1,1-dimethyl-4-phenylpiperazinium, caused both cholinergic and adrenergic responses in the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopharma & Bioprocessing [evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenylpiperazinium chloride degradation products and impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products and impurities of 1-Phenylpiperazinium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation.
-
Synthetic Impurities: The common synthesis of 1-Phenylpiperazine involves the reaction of piperazine with a phenylating agent (e.g., bromobenzene or chlorobenzene). Potential impurities from this process include:
-
Unreacted Starting Materials: Residual piperazine and phenylating agents.
-
Byproducts: Di-substituted products such as 1,4-diphenylpiperazine.[1]
-
-
Degradation Products: this compound can degrade under various stress conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Phenylpiperazine derivatives are susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[2]
-
Hydrolysis: While the 1-phenylpiperazine moiety is relatively stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can potentially lead to the cleavage of the phenyl-piperazine bond, although this is not the most common pathway.[2][3]
-
Oxidation: The piperazine ring is susceptible to oxidation. Potential oxidative degradation products could include N-oxides or ring-opened products. Studies on piperazine itself have shown the formation of products like 2-oxopiperazine and formylpiperazine under oxidative conditions.[4][5]
-
Photodegradation: Exposure to UV light can induce degradation. Studies on piperazine have shown that UV irradiation in the presence of air can lead to its degradation.[6]
Q3: What are some of the identified degradation products of related piperazine compounds?
A3: Studies on piperazine and its derivatives have identified several degradation products under thermal and oxidative stress:
| Stress Condition | Compound | Identified Degradation Products |
| Thermal Degradation | Piperazine | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine[7] |
| Oxidative Degradation | Piperazine | Ethylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), Formate, Acetate, Oxalate[5] |
While these are for piperazine, they suggest potential transformation products for the piperazine ring in this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Secondary interactions with residual silanols on the HPLC column.
-
Solution: 1-Phenylpiperazine is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Use a mobile phase with a low pH (e.g., pH 2-3) to ensure the analyte is fully protonated.
-
Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%).
-
Utilize a column with end-capping or a base-deactivated stationary phase.
-
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Incompatible injection solvent.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[8]
-
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[9]
-
-
Possible Cause 2: Fluctuation in mobile phase composition or temperature.
-
Solution: Prepare fresh mobile phase and ensure it is well-mixed. Use a column oven to maintain a constant temperature.[9]
-
-
Possible Cause 3: Air bubbles in the system.
-
Solution: Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.[9]
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Sample degradation.
-
Solution: this compound can be sensitive to light and oxidation. Prepare samples fresh and store them in amber vials, protected from light. If oxidative degradation is suspected, purge the sample and mobile phase with an inert gas like nitrogen.
-
-
Possible Cause 2: Contamination from the system or sample preparation.
-
Solution: Flush the HPLC system thoroughly. Analyze a blank injection (injection of the sample solvent) to identify any ghost peaks. Ensure all glassware and solvents used for sample preparation are clean.
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank after a high-concentration sample to check for carryover.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, based on ICH guidelines.[5][6]
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid powder of this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for analysis. |
| Photodegradation | Expose a solution of this compound (1 mg/mL in water or methanol) to a photostability chamber (ICH Q1B option 2) for a specified duration. Also, expose the solid powder to the same conditions. |
Protocol 2: Stability-Indicating HPLC Method for this compound and its Impurities
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can serve as a starting point for the analysis of this compound and its related substances. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL. |
Visualizations
Caption: Sources of impurities in this compound.
Caption: HPLC analysis and troubleshooting workflow.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]
- 2. pharmtech.com [pharmtech.com]
- 3. isaacpub.org [isaacpub.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: 1-Phenylpiperazinium Chloride in Aqueous Solutions
Welcome to the technical support center for 1-Phenylpiperazinium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: Degradation of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. The piperazine ring system can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. Additionally, as an organic compound, it may be prone to oxidative and photolytic degradation.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: Under forced degradation conditions, such as thermal stress, this compound can decompose into gaseous products including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO2). In aqueous solutions, hydrolysis of the piperazine ring is a potential degradation pathway, which could lead to ring-opening products.
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To minimize degradation, it is recommended to:
-
Control pH: Maintain the pH of the solution within a stable range. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal.
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down potential degradation reactions.
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photolytic degradation.
-
Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature).
-
Impurities: The starting material may contain impurities.
-
Excipient Interactions: If working with a formulated product, interactions with excipients could be occurring.
-
Contamination: Contamination from glassware, solvents, or other sources.
It is crucial to use a validated stability-indicating analytical method to distinguish between the active pharmaceutical ingredient (API) and any potential degradants or impurities.
Quantitative Data Summary
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, ambient to elevated temperature | Hydrolysis of the piperazine ring |
| Base Hydrolysis | 0.1 M to 1 M NaOH, ambient to elevated temperature | Hydrolysis of the piperazine ring |
| Oxidation | 3% to 30% H₂O₂, ambient temperature | Oxidation of the piperazine ring or phenyl group |
| Thermal Degradation | 40°C to 80°C, with or without humidity | General decomposition |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolytic cleavage or rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or heat to 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat to 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for a defined period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method, such as HPLC-UV or UPLC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject the stressed samples generated from the forced degradation study.
-
Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
3. Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: Workflow for a forced degradation study.
Caption: Key factors influencing aqueous stability.
Caption: HPLC method development workflow.
preventing 1-Phenylpiperazinium chloride precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 1-Phenylpiperazinium chloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is the hydrochloride salt of 1-Phenylpiperazine.[1][2] As a hydrochloride salt, it is generally more water-soluble than its free base form, 1-Phenylpiperazine, which is insoluble in water.[1][3][4] Maintaining its solubility in experimental buffers is crucial for accurate and reproducible results in various assays, as precipitation can lead to inaccurate compound concentrations and flawed experimental outcomes.
Q2: What are the primary factors that influence the solubility of this compound?
The solubility of this compound in aqueous buffers is primarily influenced by:
-
pH: As an amine hydrochloride, its solubility is highly pH-dependent. Solubility is generally higher in acidic conditions (lower pH) where the phenylpiperazine molecule is protonated.
-
Temperature: For many salts, solubility increases with temperature. However, the exact effect of temperature on this compound solubility in specific buffers should be determined empirically.
-
Buffer Composition: The type and concentration of buffer salts can impact solubility. For instance, high concentrations of chloride ions from other sources can potentially decrease solubility due to the common ion effect.
-
Presence of Co-solvents: The addition of organic co-solvents like DMSO or ethanol can significantly increase the solubility of poorly soluble organic compounds.[5][6]
Q3: In which solvents is this compound known to be soluble?
This compound is soluble in water, methanol, and ethanol.[1]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered with this compound precipitation in experimental buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in buffer | The concentration of this compound exceeds its solubility limit under the current buffer conditions (pH, temperature). | 1. Lower the concentration: Prepare a more dilute solution. 2. Adjust the pH: Lower the pH of the buffer to increase the protonation and solubility of the amine. 3. Increase the temperature: Gently warm the solution while stirring. Be cautious, as prolonged heating can degrade the compound. 4. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[6] |
| Precipitation after adding the stock solution (in organic solvent) to the aqueous buffer | The final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous buffer. This is a common issue known as "fall-out" or precipitation upon dilution.[6] | 1. Decrease the stock solution concentration: This will require a larger volume of the stock to be added, resulting in a higher final co-solvent percentage. 2. Increase the final co-solvent percentage: If the experimental system allows, increase the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO). Always include a vehicle control with the same final co-solvent concentration.[6] 3. Change the order of addition: Try adding the aqueous buffer to the stock solution while vortexing, rather than the other way around. |
| Precipitation observed over time or during storage | The solution is supersaturated and the compound is slowly crystallizing out of solution. This can be influenced by temperature fluctuations. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any existing precipitate before use. 2. Prepare fresh solutions: For critical experiments, it is always best to prepare solutions fresh on the day of use. 3. Store at a constant temperature: Avoid repeated freeze-thaw cycles or significant temperature changes. For short-term storage, 4°C may be suitable, but long-term storage of aqueous solutions is generally not recommended. |
| Precipitation in phosphate buffers | Phosphate salts can sometimes precipitate with organic molecules, especially in the presence of certain metal ions.[7] | 1. Switch to a different buffer system: Consider using Tris-HCl or a Good's buffer like HEPES, which may offer better solubility for your compound. 2. Check for divalent metal ions: Ensure your buffer does not contain divalent cations like Ca²⁺ or Mg²⁺ if you suspect they are contributing to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (MW: 198.69 g/mol )[1]
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Weigh the compound: Accurately weigh out 1.987 mg of this compound.
-
Add solvent: Add 1 mL of high-purity water to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration (optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the solution immediately. For short-term storage, store at 4°C. Avoid long-term storage of aqueous solutions.
Protocol 2: Preparation of a Working Solution in Buffer using a Co-solvent
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Desired experimental buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or Tris-HCl pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO or ethanol to create a high-concentration stock (e.g., 100 mM). Ensure the compound is fully dissolved.
-
Dilute into buffer: Perform a serial dilution of the concentrated stock solution into your experimental buffer to achieve the final desired concentration.
-
Important: To minimize precipitation, add the stock solution to the buffer while vortexing.
-
Ensure the final concentration of the organic co-solvent is low (typically ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.
-
-
Final check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Data Presentation
Table 1: Qualitative Solubility of this compound under Different Conditions
| Buffer System | pH | Temperature | Expected Solubility | Recommendations |
| Phosphate Buffer | 5.0 | Room Temp. | High | Recommended starting condition. |
| Phosphate Buffer | 7.4 | Room Temp. | Moderate to Low | Risk of precipitation. Consider using a co-solvent. |
| Tris-HCl Buffer | 7.4 | Room Temp. | Moderate to Low | May offer better solubility than phosphate buffer for some compounds. Test on a small scale first. |
| Tris-HCl Buffer | 8.5 | Room Temp. | Low | High risk of precipitation. Avoid if possible. |
| Any Buffer | Any | 4°C | Lower than RT | May increase the risk of precipitation. Prepare solutions at room temperature before cooling. |
| Any Buffer | Any | 37°C | Higher than RT | May improve solubility, but be mindful of compound stability at elevated temperatures. |
Visualizations
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. 1-Phenylpiperazine Hydrochloride (1:1) | Properties, Uses, Safety Data, Supplier & Price China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 2. scbt.com [scbt.com]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
interpreting unexpected results with 1-Phenylpiperazinium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing 1-Phenylpiperazinium chloride in their experiments. It addresses common challenges, provides detailed experimental protocols, and offers insights into unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (also known as 1-Phenylpiperazine hydrochloride) is the hydrochloride salt of 1-Phenylpiperazine. It is a versatile chemical intermediate primarily used in the synthesis of a wide range of pharmaceuticals, particularly psychoactive drugs that target serotonin and dopamine receptors.[1][2][3] It also serves as a building block in organic synthesis and agrochemicals.[2]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[4] It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: What are the typical storage conditions for this compound?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] Therefore, it should be stored in a tightly sealed container in a cool, dry place to prevent degradation and maintain its purity.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Color Change in the Reaction Mixture
Question: My reaction mixture containing this compound has developed an unexpected color (e.g., pink, yellow, or brown). What could be the cause?
Answer: Unexpected color formation in reactions involving amine salts like this compound can be attributed to several factors:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored byproducts. This is a common cause of pink or brown discoloration.
-
Impurities: Trace impurities in the starting materials or solvents can lead to colored side reactions.
-
Side Reactions: Under certain conditions, such as high temperatures or the presence of strong bases or acids, unintended side reactions can generate colored compounds. For instance, the formation of highly conjugated systems can lead to a yellow color.
-
pH-Dependent Degradation: The stability of phenylpiperazine derivatives can be pH-dependent. Extreme pH values can accelerate degradation, potentially leading to colored degradation products.[5]
Troubleshooting Workflow for Unexpected Color Change:
Caption: Troubleshooting workflow for addressing unexpected color changes.
Issue 2: Low Yield in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
Question: I am experiencing low yields in my Buchwald-Hartwig amination reaction using this compound. How can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination are a common challenge. Several factors can influence the outcome of this reaction:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.
-
Base Selection: The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) leads to decomposition, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It's essential to monitor the reaction progress to determine the optimal conditions.
Data on Buchwald-Hartwig Amination Yields:
The following table summarizes the yields of N-arylation of piperazine with different aryl chlorides using a Pd-precatalyst system, highlighting the impact of the catalyst and reaction conditions.
| Aryl Chloride | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | Toluene | 100 | 2 | 95 |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | Toluene | 100 | 2 | 92 |
| 2-Chlorotoluene | Pd₂(dba)₃ / XPhos | Toluene | 100 | 2 | 85 |
Data adapted from various sources on Buchwald-Hartwig amination.
Issue 3: Formation of Di-substituted Byproduct in Alkylation Reactions
Question: My reaction is producing a significant amount of the 1,4-di-substituted piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of 1-phenylpiperazine.
Materials:
-
This compound
-
Aryl halide (e.g., chlorobenzene)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent to the flask.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-N-alkylation of Piperazine using Excess Piperazine
This protocol describes a method to achieve selective mono-alkylation of piperazine, which can be adapted for reactions with 1-phenylpiperazine as the free base.
Materials:
-
1-Phenylpiperazine (free base) (10 eq)
-
Alkyl halide (1 eq)
-
Potassium carbonate (2 eq)
-
Acetonitrile
Procedure:
-
Dissolve 1-phenylpiperazine in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Signaling Pathways
1-Phenylpiperazine and its derivatives are known to interact with serotonin and dopamine receptors, playing a significant role in neurotransmission.
Serotonin Signaling Pathway
1-Phenylpiperazine derivatives can act as agonists or antagonists at various serotonin (5-HT) receptors, influencing downstream signaling cascades.
References
minimizing off-target effects of 1-Phenylpiperazinium chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize potential off-target effects of 1-Phenylpiperazinium chloride and related phenylpiperazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target interactions observed with phenylpiperazine derivatives?
A1: Phenylpiperazine derivatives are well-known for their broad receptor activity. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] Specifically, 1-phenylpiperazine, the parent compound of this compound, acts as a monoamine releasing agent, affecting norepinephrine, serotonin, and dopamine with varying potencies.[2] Additionally, a significant concern for this class of compounds is the potential inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[3]
Q2: My experimental results suggest unintended effects on the cardiovascular system. What could be the cause?
A2: Unintended cardiovascular effects could be due to off-target activity at several receptors. Phenylpiperazine derivatives can act as antagonists at α1-adrenergic receptor subtypes (α1A, α1B, α1D), which are involved in regulating blood pressure.[4][5][6] Furthermore, inhibition of the hERG potassium channel is a critical off-target effect that can prolong the QT interval and lead to cardiac arrhythmias.[3] It is advisable to assess the compound's activity on both adrenergic receptors and the hERG channel.
Q3: I am observing unexpected neurological or behavioral effects in my cellular/animal models. What is the likely off-target profile?
A3: The phenylpiperazine scaffold is a common feature in many centrally acting agents. Unexpected neurological effects are likely due to interactions with a range of G-protein coupled receptors (GPCRs) in the central nervous system. Key off-targets include serotonin receptors (e.g., 5-HT1A), dopamine receptors (D2 and D3), and sigma receptors.[1][7][8] For example, 1-phenylpiperazine has a known binding affinity for the 5-HT1A receptor.[7]
Q4: How can I proactively minimize off-target effects during my research?
A4: A multi-pronged approach is recommended:
-
Computational Modeling: Before wet-lab experiments, use in-silico methods like pharmacophore modeling or molecular docking to predict potential off-target liabilities.
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Structural Modification: If developing derivatives, consider modifications that can improve selectivity. For instance, reducing lipophilicity and modulating the basicity (pKa) of the piperazine nitrogen can decrease hERG binding.[9]
-
Systematic Screening: Employ a tiered screening approach, starting with broad panels (e.g., GPCRs, kinases) and then validating hits with specific dose-response assays.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target receptor activation/inhibition | 1. Review literature for known off-targets of phenylpiperazines (serotonergic, adrenergic, dopaminergic).2. Use selective antagonists for suspected off-targets to see if the inconsistent effect is blocked.3. Perform a broad receptor binding assay to identify unanticipated interactions. |
| Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of the compound.2. Ensure the final solvent concentration (e.g., DMSO) is below toxic levels (typically <0.5%) and include a vehicle-only control. |
| Poor Compound Stability | 1. Assess the stability of this compound in your assay medium over the experiment's duration using analytical methods like HPLC. |
Problem 2: Observed in-vivo toxicity (e.g., cardiotoxicity, neurotoxicity) at expected therapeutic doses.
| Possible Cause | Troubleshooting Step |
| hERG Channel Inhibition | 1. Conduct an in-vitro hERG patch-clamp assay to determine the IC50 value.2. A safety margin is generally recommended between the hERG IC50 and the therapeutic plasma concentration.[10] |
| Multi-target Receptor Occupancy | 1. Perform a safety pharmacology screen that assesses cardiovascular, central nervous system, and respiratory functions in an appropriate animal model.[11][12][13] 2. Analyze plasma and tissue concentrations of the compound to correlate with observed toxicities. |
| Metabolite Activity | 1. Identify the major metabolites of this compound.2. Synthesize and test the metabolites for activity at the primary target and known off-targets. |
Quantitative Data Summary
The following tables summarize known quantitative data for 1-phenylpiperazine (the active moiety) and provide illustrative data for common off-targets of this compound class.
Table 1: Known Receptor Affinities & Potencies for 1-Phenylpiperazine
| Target | Assay Type | Species | Value | Reference |
| Norepinephrine Transporter (NET) | Monoamine Release | Rat | EC50: 186 nM | [2] |
| Serotonin 1A Receptor (5-HT1A) | Radioligand Binding | Rat | Ki: 380 nM | [7] |
| Serotonin Transporter (SERT) | Monoamine Release | Rat | EC50: 880 nM | [2] |
| Dopamine Transporter (DAT) | Monoamine Release | Rat | EC50: 2,530 nM | [2] |
Table 2: Illustrative Off-Target Data for Phenylpiperazine Class Compounds
Note: The following values are not specific to this compound but are representative of potential off-target interactions for this chemical class to guide experimental design.
| Target | Assay Type | Species | Representative Value | Potential Implication |
| α1A-Adrenergic Receptor | Radioligand Binding | Rabbit | Ki: ~0.1-15 nM | Cardiovascular effects (e.g., hypotension) |
| Dopamine D2 Receptor | Radioligand Binding | Human | Ki: ~50-500 nM | CNS side effects |
| hERG Potassium Channel | Patch Clamp | Human (CHO cells) | IC50: 1-10 µM | Cardiotoxicity risk |
Experimental Protocols & Workflows
Protocol 1: Tiered Approach for Off-Target Profile Screening
This protocol outlines a systematic approach to identify potential off-target interactions.
-
Tier 1: In-Silico Profiling & Broad Panel Screening
-
Objective: To predict and broadly identify potential off-targets.
-
Methodology:
-
Computational Analysis: Use software to screen this compound against databases of known pharmacophores and target structures.
-
Broad Ligand Binding Panel: Submit the compound to a commercial service for screening against a large panel of receptors, ion channels, and enzymes (e.g., a safety panel of ~40-80 common targets) at a single high concentration (e.g., 10 µM).
-
-
-
Tier 2: Hit Validation with Dose-Response Assays
-
Objective: To confirm and quantify the activity of "hits" from Tier 1.
-
Methodology:
-
For each validated hit, perform a 10-point dose-response curve in a functional or radioligand binding assay.
-
Determine the potency (IC50 or Ki) for each confirmed off-target interaction.
-
-
-
Tier 3: Cellular and In-Vivo Functional Assays
-
Objective: To understand the physiological consequence of the off-target interaction.
-
Methodology:
-
Based on the confirmed off-targets, design specific cell-based assays (e.g., second messenger assays, membrane potential assays).
-
If significant off-target activity is confirmed at a relevant concentration, proceed to in-vivo models to assess the functional outcome (e.g., blood pressure measurements for adrenergic targets).
-
-
Protocol 2: hERG Inhibition Assessment via Automated Patch Clamp
-
Objective: To determine the IC50 of this compound on the hERG potassium channel.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate extracellular solution. Include a vehicle control.
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch).
-
Voltage Protocol: Apply a voltage protocol designed to elicit hERG tail currents (e.g., hold at -80 mV, depolarize to +20 mV, and repolarize to -50 mV to measure the tail current).
-
Data Analysis: Measure the inhibition of the hERG tail current at each compound concentration. Fit the concentration-response data to a Hill equation to calculate the IC50 value.[14]
-
Visualizations
References
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
- 11. nuvisan.com [nuvisan.com]
- 12. fda.gov [fda.gov]
- 13. Safety Pharmacology • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 14. dstc.jp [dstc.jp]
improving the reproducibility of 1-Phenylpiperazinium chloride experiments
This technical support center provides troubleshooting guidance and detailed protocols to improve the reproducibility of experiments involving 1-Phenylpiperazinium chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Question 1: My reaction yield of 1-Phenylpiperazine is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of 1-Phenylpiperazine, typically from aniline and bis(2-chloroethyl)amine hydrochloride, can stem from several factors:
-
Incomplete Reaction: The reaction requires high temperatures (typically 160-250°C) to proceed to completion in a solvent-free melt.[1] Ensure your reaction temperature is consistently within the optimal range of 180-200°C.[1]
-
Improper Molar Ratio: An incorrect ratio of reactants can lead to side reactions or unreacted starting material. A common molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride is between 1.0:1.0 and 1.0:2.0, with a preferred range of 1.0:1.2-1.4.[1]
-
Reaction Time: The reaction duration is critical. While some procedures suggest around 4 hours with a catalyst, solvent-free methods may require different timings.[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Degradation of Reactants or Product: At high temperatures, reactants or the product might degrade. Ensure a controlled heating process and avoid prolonged exposure to excessive heat.
Question 2: During the work-up, I'm having trouble separating the 1-Phenylpiperazine free base from the reaction mixture. What should I do?
Answer: The initial product of the reaction between aniline and bis(2-chloroethyl)amine hydrochloride is N-phenylpiperazine hydrochloride.[1] To isolate the free base, the reaction mixture must be treated with an alkaline aqueous solution.[1]
-
Choice of Base: Use a strong inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the hydrochloride and liberate the free amine.[1][3]
-
Extraction: After basification, the free 1-Phenylpiperazine can be extracted from the aqueous layer using an organic solvent like benzene or diethyl ether.[3] Ensure thorough mixing to facilitate the transfer of the product into the organic phase. Perform multiple extractions to maximize recovery.
-
Drying: The combined organic extracts should be dried over a suitable drying agent (e.g., solid sodium hydroxide, anhydrous magnesium sulfate) before solvent evaporation to remove any residual water.[3]
Question 3: The isolated this compound is oily or fails to crystallize properly. How can I obtain a solid product?
Answer: Difficulty in obtaining a crystalline hydrochloride salt is a common issue with amines.[4] This can be due to impurities or the hygroscopic nature of the salt.[4]
-
Purity of the Free Base: Ensure the 1-Phenylpiperazine free base is pure before attempting salt formation. Purification of the free base can be achieved by reduced pressure distillation.[1]
-
Anhydrous Conditions: The presence of water can inhibit crystallization and lead to an oily product. Use anhydrous solvents and reagents during the salt formation step.
-
Solvent Selection for Salt Formation: Dissolve the purified free base in a dry, non-polar or moderately polar solvent in which the hydrochloride salt is insoluble. Examples include diethyl ether, ethyl acetate, or acetone.[4][5]
-
HCl Source: Use a solution of HCl in a dry organic solvent, such as HCl in dioxane or diethyl ether, or bubble dry HCl gas through the solution of the free base. Adding aqueous HCl can introduce water and hinder crystallization.
-
Inducing Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.
-
Alternative Acids: If isolating the hydrochloride salt remains problematic, consider forming a salt with a different acid, such as methanesulfonic acid, which may have better crystallization properties.[4]
Question 4: How can I confirm the identity and purity of my synthesized this compound?
Answer: The identity and purity of your product should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
NMR Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the chemical structure of the compound. Spectral data for this compound is available in public databases like PubChem for comparison.[6]
-
Infrared (IR) Spectroscopy: This technique can identify the functional groups present in the molecule. The IR spectrum of an amine salt will show characteristic N-H stretching bands.[6][7]
-
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the sample, with some methods achieving purity levels above 99.5%.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2210-93-7 | [9] |
| Molecular Formula | C₁₀H₁₅ClN₂ | [9] |
| Molecular Weight | 198.69 g/mol | [6][9] |
| Purity (Typical) | ≥96% | [9] |
Table 2: Typical Reaction Conditions for 1-Phenylpiperazine Synthesis
| Parameter | Condition | Reference |
| Reactants | Aniline, bis(2-chloroethyl)amine hydrochloride | [1] |
| Molar Ratio (Aniline:bis(2-chloroethyl)amine HCl) | 1.0 : 1.2-1.4 | [1] |
| Solvent | Solvent-free (molten state) | [1] |
| Reaction Temperature | 180-200°C | [1] |
| Yield | >75% | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Protocol 1: Synthesis of 1-Phenylpiperazine Free Base
This protocol is adapted from patent literature describing the solvent-free synthesis.[1]
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine aniline and bis(2-chloroethyl)amine hydrochloride in a molar ratio of 1.0:1.3.
-
Heating: Heat the mixture to a temperature between 180-200°C. The solids will melt, and the reaction will proceed in the molten state.
-
Reaction Monitoring: Maintain the temperature and continue stirring. The progress of the reaction can be monitored by TLC.
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool.
-
Basification: Treat the cooled reaction mixture with an aqueous solution of sodium hydroxide (NaOH) to neutralize the N-phenylpiperazine hydrochloride and any excess acid, thereby liberating the free base.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-Phenylpiperazine can be purified by vacuum distillation to obtain a product with high purity (>99.0%).[1]
Protocol 2: Conversion to this compound
-
Dissolution: Dissolve the purified 1-Phenylpiperazine free base in a minimal amount of a dry organic solvent, such as anhydrous diethyl ether or acetone.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a dry organic solvent (e.g., 2M HCl in diethyl ether) dropwise to the 1-Phenylpiperazine solution.
-
Precipitation: The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven to remove any residual solvent.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 2. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google Patents [patents.google.com]
- 6. This compound | C10H15ClN2 | CID 75164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Synthesis of 1-Phenylpiperazinium Chloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-phenylpiperazinium chloride derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-phenylpiperazine, the precursor to the chloride derivatives?
A1: The two main industrial methods for preparing 1-phenylpiperazine are the cyclization of an aniline with bis-(2-haloethyl)amine hydrochloride and the condensation reaction between a halo-substituted benzene and piperazine, often via a Buchwald-Hartwig amination.[1] The former method uses economical starting materials but can result in low yields and significant acidic waste.[1] The latter often requires expensive metal catalysts and can lead to side reactions.[1]
Q2: What is the most common method for converting a 1-phenylpiperazine derivative to its quaternary ammonium chloride salt?
A2: The most common method is the Menschutkin reaction, which involves the N-alkylation of the tertiary amine (the 1-phenylpiperazine derivative) with an appropriate alkyl chloride. This is a bimolecular nucleophilic substitution (SN2) reaction.[2]
Q3: I am observing a significant amount of a bis-arylated byproduct in my Buchwald-Hartwig reaction. How can I favor mono-arylation?
A3: Formation of N,N'-bis-arylated piperazine is a common challenge. To promote mono-arylation, consider the following strategies:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the arylation step.
-
Control Stoichiometry: Using an excess of piperazine (typically 1.5 to 2 equivalents) relative to the aryl halide can statistically favor the mono-arylated product. However, this may complicate purification.
-
Monitor Reaction Time: Closely monitor the reaction's progress. Extended reaction times can lead to the formation of the bis-arylated byproduct, even after the initial aryl halide has been consumed.
-
Slow Addition: A slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.
Q4: My NMR spectrum for the final this compound derivative shows broad or multiple signals for the piperazine protons. What could be the cause?
A4: This is often due to the presence of conformational isomers (conformers) in solution, arising from the restricted rotation around the N-aryl bond and the chair-boat interconversion of the piperazine ring. These conformers can be in slow exchange on the NMR timescale, leading to separate or broadened signals. Variable temperature (VT) NMR studies can help to analyze these dynamic processes.
Troubleshooting Guides
Challenge 1: Low Yield in Buchwald-Hartwig N-Arylation of Piperazine
Problem: The yield of the desired 1-arylpiperazine derivative is consistently low.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Catalyst/Ligand Combination | The choice of palladium precursor and phosphine ligand is critical. For electron-deficient aryl halides, ligands like XPhos or SPhos are often effective. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands such as RuPhos or BrettPhos may be required. It is recommended to screen a variety of catalyst/ligand combinations. |
| Incorrect Base Selection | The base is crucial for the catalytic cycle. Strong bases like NaOtBu or LHMDS are common but can cause decomposition of sensitive substrates. Weaker bases such as K₃PO₄ or Cs₂CO₃ can be used, though they may necessitate higher reaction temperatures. |
| Inappropriate Solvent | The solvent affects the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol. Avoid chlorinated solvents as they can inhibit the palladium catalyst. |
| Suboptimal Temperature and Reaction Time | Typical reaction temperatures range from 80-110°C. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous. |
Challenge 2: Side Reactions During Synthesis
Problem: Formation of significant impurities, such as bis-arylated piperazine or hydrodehalogenation of the aryl halide.
| Side Reaction | Troubleshooting Strategy |
| N,N'-Bis-arylation | As mentioned in the FAQs, use a mono-protected piperazine (e.g., N-Boc-piperazine), control the stoichiometry with an excess of piperazine, monitor the reaction time carefully, or use slow addition of the aryl halide. |
| Hydrodehalogenation | This side reaction, where the aryl halide is reduced to the corresponding arene, can be promoted by high temperatures, certain ligands, or the presence of water. Ensure strictly anhydrous conditions and consider using a lower reaction temperature with a more active catalyst system. |
| Intramolecular Cyclization of Bis(2-chloroethyl)amine | When using the cyclization route with bis(2-chloroethyl)amine, intramolecular cyclization to form a reactive aziridinium ion is a major competing reaction. It is crucial to use the hydrochloride salt of the amine and maintain acidic conditions during workup to keep the amine protonated and non-nucleophilic.[3] |
Challenge 3: Difficulties in Purification and Quaternization
Problem: The final this compound derivative is difficult to purify, or the quaternization reaction is inefficient.
| Issue | Troubleshooting Strategy |
| Purification of 1-Phenylpiperazine Intermediate | The crude 1-phenylpiperazine intermediate may contain unreacted starting materials or byproducts. Purification can often be achieved by vacuum distillation or column chromatography on silica gel.[4] |
| Inefficient Quaternization (Menschutkin Reaction) | The rate of the Menschutkin reaction is highly dependent on the solvent. Polar aprotic solvents like acetonitrile or DMF generally accelerate the reaction by stabilizing the charged transition state. Ensure your alkylating agent (alkyl chloride) is reactive enough. If the reaction is slow, consider gentle heating. |
| Purification of the Final Chloride Salt | This compound salts are often crystalline solids and can be purified by recrystallization.[5][6][7] Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethanol and diethyl ether. The choice of solvent will depend on the specific solubility of your derivative. |
| Co-elution with Salts during Chromatography | If the compound is a salt (e.g., hydrochloride), it may behave differently during chromatography. Consider converting the salt to the free base using a mild basic wash before purification and then reforming the salt after purification. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1-Phenylpiperazine via Cyclization
| Aniline (mol eq.) | Bis(2-chloroethyl)amine HCl (mol eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 1.2-1.4 | 160 | 6 | 78.2 | 99.4 |
| 1 | 1.2-1.4 | 180 | 4 | 79.5 | 99.0 |
| 1 | 1.2-1.4 | 230 | 2.5 | 77.3 | 99.2 |
Data adapted from patent CN103980229A.
Table 2: Influence of Catalyst/Ligand System on Buchwald-Hartwig Amination Yields
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Bromotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 10 min | 85 |
| 2-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 10 min | 97 |
| 4-Chloroanisole | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 10 min | 93 |
| Chlorobenzene | Piperazine | Ni complex (1) | - | KOtBu | Dioxane | 90 | 4 h | 88 |
Data adapted from various sources, including Org. Lett. 2016, 18, 5272-5275 and J. Organomet. Chem. 2017, 831, 1-10.[1][8]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenyl)piperazine via Buchwald-Hartwig Amination
Materials:
-
4-Bromotoluene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.4 mmol).
-
Add piperazine (1.2 mmol) and 4-bromotoluene (1.0 mmol).
-
Add anhydrous toluene (3-5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methylphenyl)piperazine.
Protocol 2: Synthesis of 1-Methyl-1-(4-methylphenyl)piperazinium Chloride
Materials:
-
1-(4-methylphenyl)piperazine
-
Methyl chloride (or methyl iodide followed by ion exchange)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve 1-(4-methylphenyl)piperazine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a pressure-resistant vial.
-
Cool the solution in an ice bath.
-
Bubble methyl chloride gas through the solution for 5-10 minutes, or add a slight excess of liquid methyl chloride. Seal the vial tightly.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the formation of a precipitate.
-
Once the reaction is complete (as indicated by the consumption of the starting material by TLC or LC-MS), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.
-
Dry the product under vacuum to obtain the pure 1-methyl-1-(4-methylphenyl)piperazinium chloride.
Visualizations
Caption: Workflow for Buchwald-Hartwig N-Arylation of Piperazine.
References
- 1. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Nicotinic Agonist DMPP and the Structurally Related 1-Phenylpiperazinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a well-characterized ganglionic stimulant, and the structurally related but pharmacologically uncharacterized compound, 1-Phenylpiperazinium chloride. While DMPP is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), a notable lack of published experimental data for this compound precludes a direct performance comparison. This guide will, therefore, focus on the established pharmacological profile of DMPP, offering insights into its mechanism of action, receptor selectivity, and functional effects, supported by experimental data and protocols. The juxtaposition with this compound serves to highlight the critical structural determinants of potent nicotinic activity.
Introduction to the Compounds
1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium compound widely used in pharmacological research as a selective agonist for ganglionic nAChRs.[1] Its ability to stimulate autonomic ganglia, including those in the sympathetic and parasympathetic nervous systems, makes it a valuable tool for studying ganglionic transmission and its downstream physiological effects.[1]
This compound is the hydrochloride salt of 1-phenylpiperazine. Structurally, it is a precursor to DMPP, lacking the two methyl groups on the second nitrogen atom of the piperazine ring. While commercially available, there is a significant absence of pharmacological data in peer-reviewed literature detailing its biological activity.
Chemical Structures and Key Differences
The primary structural difference between DMPP and this compound lies in the quaternization of the piperazine nitrogen. DMPP possesses a permanently charged quaternary ammonium group, a key feature for its interaction with the nAChR binding site. In contrast, this compound is a tertiary amine salt, which will be protonated at physiological pH, but its interaction with the receptor is not documented.
Pharmacological Profile of DMPP
DMPP's pharmacological actions are primarily mediated by its agonist activity at neuronal nAChRs, particularly the ganglionic (α3β4) subtype.[2] Activation of these ligand-gated ion channels leads to depolarization of the postsynaptic membrane and the generation of an action potential.[1]
Quantitative Data: Receptor Affinity and Potency of DMPP
The following table summarizes the reported binding affinities (Ki) and potencies (EC50) of DMPP for various nAChR subtypes. These values are indicative of the compound's selectivity and its effectiveness in eliciting a functional response.
| nAChR Subtype | Ligand/Assay | Value | Species | Reference |
| α4β2 | [³H]Cytisine Binding | Ki = 1.3 µM | Rat | [3] |
| α3β4 | Desensitization | DC50 = 1.8 µM | Human (SH-SY5Y cells) | [4] |
| Myenteric nAChRs | Electrophysiology | EC50 = 242 µM (as partial agonist) | Guinea Pig | [5] |
| Dorsolateral Septal Neurons | Electrophysiology | EC50 = 3 µM (for hyperpolarization) | Rat | [6] |
In Vivo and In Vitro Effects of DMPP
DMPP's stimulation of autonomic ganglia produces a complex pattern of physiological responses, reflecting the activation of both the sympathetic and parasympathetic nervous systems.
-
Cardiovascular Effects: Intravenous administration of DMPP in animal models typically causes an initial brief decrease in heart rate (parasympathetic effect) followed by a more sustained increase in blood pressure and heart rate (sympathetic effect).[7][8]
-
Neurotransmitter Release: DMPP has been shown to evoke the release of various neurotransmitters, including acetylcholine from motor nerve terminals and dopamine from striatal neurons.[9][10]
-
Anti-inflammatory Effects: Activation of nAChRs on immune cells by DMPP can lead to a downregulation of inflammatory responses, suggesting a role for the cholinergic anti-inflammatory pathway.[11]
Signaling Pathways of DMPP
The primary mechanism of action for DMPP is the direct gating of nAChR ion channels, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and membrane depolarization. In addition to this rapid ionotropic effect, nAChR activation can also trigger intracellular signaling cascades. For instance, in monocytes and macrophages, DMPP-induced nAChR activation has been shown to involve the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways, contributing to its anti-inflammatory effects.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize the activity of nAChR ligands like DMPP.
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).
-
Unlabeled competitor (e.g., nicotine for non-specific binding).
-
Test compound (e.g., DMPP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing physiological salts).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competition binding (membranes + radioligand + test compound at various concentrations).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to measure the functional effects (e.g., potency and efficacy) of a compound on a specific nAChR subtype expressed in Xenopus oocytes.
Objective: To characterize the agonist properties of a test compound by measuring the ion currents it evokes from nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
TEVC rig (amplifier, headstage, microelectrode puller, micromanipulators).
-
Glass microelectrodes filled with KCl.
-
Perfusion system and recording chamber.
-
Recording solution (e.g., Ringer's solution).
-
Test compound (e.g., DMPP).
Procedure:
-
Inject Xenopus oocytes with the cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the inward current evoked by the compound at each concentration.
-
Wash out the compound between applications to allow the receptors to recover.
-
Plot the peak current response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximum efficacy.
Conclusion
1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a well-established pharmacological tool with potent agonist activity at neuronal nicotinic acetylcholine receptors, particularly the ganglionic subtypes. Its effects are quantifiable and have been characterized in a variety of in vitro and in vivo systems. The signaling pathways it activates are beginning to be elucidated, extending beyond simple ion channel gating.
In stark contrast, this compound remains pharmacologically uncharacterized in the public domain. The structural difference—the lack of the quaternary dimethylammonium group—is likely the primary reason for this disparity in activity. This comparison underscores the importance of specific structural motifs for high-affinity binding and potent activation of nicotinic acetylcholine receptors. For researchers investigating the cholinergic system, DMPP remains a reliable and well-documented ganglionic stimulant, while this compound, without further experimental data, should be considered an inactive analogue in the context of nAChR agonism.
References
- 1. "1,1 Dimethyl 4 Phenylpiperazinium" by John Hancock [dc.etsu.edu]
- 2. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A ganglionic stimulant, 1,1-dimethyl-4-phenylpiperazinium, caused both cholinergic and adrenergic responses in the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenylpiperazinium Chloride and Acetylcholine: Potency and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of 1-Phenylpiperazinium chloride and the endogenous neurotransmitter, Acetylcholine. While Acetylcholine's potency and mechanism of action are well-characterized, data on the direct cholinergic activity of this compound is notably absent in publicly available scientific literature. This comparison, therefore, focuses on contrasting the well-established cholinergic profile of Acetylcholine with the known non-cholinergic activities of 1-Phenylpiperazine, the parent compound of this compound.
Executive Summary
Acetylcholine is a potent agonist at both muscarinic and nicotinic cholinergic receptors, mediating a wide range of physiological effects. Its potency, typically measured as EC50 values, varies depending on the receptor subtype and tissue but is generally in the nanomolar to micromolar range. In stark contrast, 1-Phenylpiperazine and its salt, this compound, are primarily recognized for their activity on serotonergic and dopaminergic systems, acting as a monoamine releasing agent. There is no direct evidence to suggest that this compound possesses significant potency at cholinergic receptors.
Potency Comparison: A Tale of Two Targets
Due to the lack of data for this compound's activity at cholinergic receptors, a direct potency comparison with Acetylcholine at these sites is not feasible. The following table summarizes the known potencies of each compound at their respective primary targets.
| Compound | Target Receptor(s) | Potency (EC50/Ki) | Tissue/Assay Condition |
| Acetylcholine | Muscarinic Receptors (M1, M2, M3, M4, M5) | 7.0 x 10⁻³ M (EC50) | Guinea pig ileum[1] |
| Nicotinic Receptors (e.g., muscle, neuronal) | Varies by subtype | Neuromuscular junction, CNS[2] | |
| 1-Phenylpiperazine | Norepinephrine Transporter (NET) | 186 nM (EC50 for monoamine release) | in vitro monoamine release assay[3] |
| Serotonin Transporter (SERT) | 880 nM (EC50 for monoamine release) | in vitro monoamine release assay[3] | |
| Dopamine Transporter (DAT) | 2,530 nM (EC50 for monoamine release) | in vitro monoamine release assay[3] |
Signaling Pathways: Divergent Mechanisms of Action
The signaling pathways activated by Acetylcholine and 1-Phenylpiperazine are fundamentally different, reflecting their distinct molecular targets.
Acetylcholine Signaling
Acetylcholine exerts its effects through two main types of receptors: ionotropic nicotinic receptors and metabotropic (G-protein coupled) muscarinic receptors.[2][4]
1-Phenylpiperazine Signaling
1-Phenylpiperazine's primary mechanism involves the release of monoamine neurotransmitters, which then act on their respective postsynaptic receptors.[3][5]
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 1-Phenylpiperazinium Chloride with Various Neurotransmitter Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Phenylpiperazinium chloride with a range of neurotransmitter receptors. Due to the limited availability of comprehensive receptor screening data for this compound, this guide focuses on the binding profile of its parent compound, 1-Phenylpiperazine. The data presented here is compiled from various independent studies and should be interpreted with consideration of the differing experimental conditions.
Introduction
1-Phenylpiperazine (1-PP) is a foundational chemical scaffold for a multitude of psychoactive drugs.[1] Its derivatives are known to interact with a variety of neurotransmitter receptors, primarily within the serotonergic and adrenergic systems, and to a lesser extent, the dopaminergic and nicotinic systems. Understanding the cross-reactivity of the parent compound is crucial for predicting the potential off-target effects and for the rational design of more selective ligands. This guide summarizes the available binding affinity data, outlines the potential signaling pathways affected, and provides detailed experimental protocols for assessing receptor binding.
Data Presentation: Receptor Binding Affinity of 1-Phenylpiperazine
The following table summarizes the reported binding affinities (Ki) of 1-Phenylpiperazine for various neurotransmitter receptors. It is important to note that these values were obtained from different studies using diverse experimental setups, which may contribute to variations in the reported affinities.
| Receptor Family | Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| Serotonergic | 5-HT1A | 1-Phenylpiperazine | 380 | Rat | [2] |
| 5-HT2A | m-CPP | 360-1300 | Human | [3] | |
| 5-HT2C | m-CPP | 360-1300 | Human | [3] | |
| 5-HT4 | 1-Phenylpiperazine | - | - | [4] | |
| Adrenergic | α1A | Phenylpiperazine Derivatives | - | Rat | [5] |
| α2 | m-CPP | 570 | Human | [3] | |
| Dopaminergic | D2 | 1-Phenylpiperazine | >10,000 | Human | [6] |
| D3 | 1-Phenylpiperazine | >10,000 | Human | [6] | |
| Nicotinic | α4β2 | N,N-disubstituted piperazines | - | Rat | [7] |
| α7* | N,N-disubstituted piperazines | No Interaction | Rat | [7] |
Note: Data for m-chlorophenylpiperazine (mCPP), a closely related derivative, is included to provide an indication of potential interactions, as comprehensive data for the parent 1-Phenylpiperazine is limited for these receptors.
Mandatory Visualization
The following diagrams illustrate the potential signaling pathways affected by 1-Phenylpiperazine's cross-reactivity and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for determining receptor binding affinity. Specific parameters such as incubation times, temperatures, and buffer compositions may vary between laboratories and specific receptor assays.
Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293 or CHO cells) overexpressing the receptor of interest.[8]
Materials:
-
Cultured cells expressing the target receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose)
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Harvesting: Grow cells to confluency. Wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Scrape cells into ice-cold Lysis Buffer. Homogenize the cell suspension using a Dounce homogenizer or a brief sonication on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., 1-Phenylpiperazine).[9][10]
Materials:
-
Prepared cell membranes expressing the receptor of interest
-
Assay Buffer (specific to the receptor, e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radiolabeled ligand (specific for the target receptor)
-
Unlabeled test compound (1-Phenylpiperazine)
-
Unlabeled high-affinity ligand for determining non-specific binding
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled 1-Phenylpiperazine in Assay Buffer.
-
Dilute the radiolabeled ligand to the desired concentration (typically at or below its Kd value) in Assay Buffer.
-
Thaw the membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, radiolabeled ligand, and membrane suspension.
-
Non-specific Binding: Add a high concentration of an unlabeled specific ligand, radiolabeled ligand, and membrane suspension.
-
Competition: Add the serially diluted 1-Phenylpiperazine, radiolabeled ligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assays (e.g., Calcium Mobilization for Gq-coupled GPCRs)
This is a general protocol to assess the functional activity of a compound at a Gq-coupled G protein-coupled receptor (GPCR).[11]
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (1-Phenylpiperazine)
-
Known agonist for the receptor (positive control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells expressing the receptor of interest in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Baseline Reading: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence in a plate reader.
-
Compound Addition: Inject the test compound (1-Phenylpiperazine) at various concentrations into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
Measure the peak fluorescence response for each concentration of the test compound.
-
Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Conclusion
The available data suggests that 1-Phenylpiperazine exhibits a degree of cross-reactivity, with notable affinity for serotonergic and adrenergic receptors. Its interaction with dopaminergic receptors appears to be of low affinity. Further comprehensive screening of this compound across a wide panel of receptors is necessary to fully elucidate its selectivity profile. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and to compare the activity of novel phenylpiperazine derivatives against the parent compound. This information is vital for the development of more specific and effective therapeutic agents with minimized off-target effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Selective Nicotinic Agonists: 1-Phenylpiperazinium Chloride and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-Phenylpiperazinium chloride and its derivatives with other well-characterized selective nicotinic acetylcholine receptor (nAChR) agonists, namely Varenicline, Epibatidine, and ABT-418. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting the nicotinic cholinergic system.
Introduction to Nicotinic Agonists
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine and nicotine mediates a wide range of physiological processes, including cognitive function, reward, and inflammation.[1][2] The development of selective nAChR agonists has been a major focus of research for treating various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, ADHD, and nicotine addiction.[3][4] This guide focuses on a comparative analysis of this compound (represented by its well-studied derivative, 1,1-dimethyl-4-phenylpiperazinium or DMPP), Varenicline, Epibatidine, and ABT-418, highlighting their distinct pharmacological profiles.
Comparative Performance Data
The following tables summarize the quantitative data for the selected nicotinic agonists, focusing on their binding affinity (Ki) and potency (EC50) at various nAChR subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity (Ki) of Selective Nicotinic Agonists at nAChR Subtypes
| Agonist | α4β2 | α7 | α3β4 | α6β2* | Data Source(s) |
| DMPP | - | - | - | - | [5][6] |
| Varenicline | 0.14 nM (rat) | - | - | 0.12 nM (rat) | [7][8] |
| Epibatidine | 40 pM | 20 nM | 0.6 pM (human) | - | [9][10] |
| ABT-418 | ~3 nM | - | Less potent than at α4β2 | - | [11][12] |
Table 2: Potency (EC50) of Selective Nicotinic Agonists at nAChR Subtypes
| Agonist | α4β2 | α7 | α3β4 | α6β2* | Data Source(s) |
| DMPP | - | - | - | - | [13][14] |
| Varenicline | 0.086 µM (rat) | Full agonist (high EC50) | Weak partial agonist | 0.007 µM (rat) | [7][8][15] |
| Epibatidine | - | 2 µM (chicken) | - | - | [9] |
| ABT-418 | Full agonist, potency comparable to nicotine | - | Less potent than at α4β2 | - | [11] |
Note: DMPP induces dose-dependent inward currents in neurons, indicative of agonist activity, but specific EC50 values across various subtypes were not consistently reported. The asterisk () indicates that the receptor complex may contain other subunits.*
Signaling Pathways and Mechanisms of Action
The activation of nAChRs by agonists initiates a cascade of intracellular signaling events, primarily through the influx of cations (Na+ and Ca2+), leading to membrane depolarization.[16][17] The specific downstream pathways activated can vary depending on the receptor subtype.
α4β2 and α7 nAChR Signaling
The α4β2 and α7 nAChR subtypes are the most abundant in the brain and are key targets for therapeutic intervention.[2] While both are cation channels, they exhibit distinct signaling properties. Activation of both receptor subtypes can lead to the activation of voltage-gated calcium channels and subsequent downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and synaptic plasticity.[16][17][18]
Caption: Simplified signaling pathway upon nAChR activation.
Experimental Protocols
The characterization and comparison of nicotinic agonists rely on a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by a test compound.
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest to prepare cell membranes.[19]
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-Epibatidine) and varying concentrations of the unlabeled test compound.[19][20]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[21]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional properties of ion channels, such as the potency (EC50) and efficacy of an agonist.
Objective: To record the ion currents elicited by the application of a nicotinic agonist to nAChRs expressed in Xenopus oocytes.[22]
General Protocol:
-
Oocyte Preparation: Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes and allow for receptor expression.[23]
-
Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).[22]
-
Agonist Application: Perfuse the oocyte with a solution containing the nicotinic agonist at various concentrations.
-
Data Acquisition: Record the resulting ion currents at a fixed holding potential.
-
Data Analysis: Plot the current responses against the agonist concentration to generate a dose-response curve and determine the EC50 and maximum response (efficacy).[24]
Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.
Conclusion
The selective nicotinic agonists discussed in this guide exhibit distinct pharmacological profiles, making them valuable tools for investigating the complex roles of nAChRs in health and disease.
-
1-Phenylpiperazinium (as DMPP): Primarily acts as a ganglionic stimulant, suggesting a preference for α3β4-containing nAChRs. Its utility lies in studies of autonomic function and ganglionic transmission.[5][6]
-
Varenicline: A partial agonist at α4β2 and α6β2 nAChRs with high affinity.[7][8] Its clinical efficacy in smoking cessation is attributed to its ability to both moderately stimulate dopamine release (reducing withdrawal) and block the reinforcing effects of nicotine.[25]
-
Epibatidine: An extremely potent, non-selective agonist at neuronal nAChRs, with particularly high affinity for α4β2 and α3-containing subtypes.[9][10] Its high toxicity limits its therapeutic potential, but it remains a valuable radioligand and research tool.[10]
-
ABT-418: A selective agonist for the α4β2 nAChR subtype with a favorable side-effect profile compared to nicotine.[11][12] It has shown pro-cognitive effects in preclinical and early clinical studies.[26][27]
The choice of a specific nicotinic agonist for research or therapeutic development should be guided by its receptor selectivity, potency, efficacy, and the specific biological question being addressed. The data and methodologies presented in this guide provide a foundation for making informed decisions in the dynamic field of nicotinic cholinergic research.
References
- 1. Epibatidine: Impact on Nicotinic Receptor Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia [mdpi.com]
- 4. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic stimulant action of some tolyl and xylyl analogues of 1,1-dimethyl-4-phenylpiperazinium (DMPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic stimulant, DMPP(1,1-dimethyl-4-phenylpiperazinium iodide) on the isolated bronchial smooth muscle preparation of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid-induced synaptic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. jneurosci.org [jneurosci.org]
- 21. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 22. Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electrophysiological perspectives on the therapeutic use of nicotinic acetylcholine receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenylpiperazinium Chloride: A Comparative Review of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the receptor selectivity profile of 1-phenylpiperazine, the parent compound of 1-phenylpiperazinium chloride. Due to the limited availability of specific pharmacological data for the chloride salt, this review focuses on the well-characterized parent molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
1-Phenylpiperazine (1-PP) is a chemical compound featuring a phenyl group attached to a piperazine ring. It serves as the foundational structure for a wide array of pharmacologically active agents, including several marketed drugs. Derivatives of 1-phenylpiperazine are known to interact with various G-protein coupled receptors (GPCRs), particularly those for serotonin, dopamine, and adrenaline.[1][2][3] Understanding the receptor selectivity of the parent compound is crucial for the rational design of more potent and selective drug candidates. This review summarizes the available quantitative data on the receptor binding and functional activity of 1-phenylpiperazine and its relevant derivatives, provides detailed experimental methodologies for key assays, and illustrates associated signaling pathways and experimental workflows.
Receptor Selectivity Profile
The receptor selectivity of 1-phenylpiperazine and its derivatives has been investigated across a range of monoamine receptors. The following table summarizes the available quantitative data from in vitro studies.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| 1-Phenylpiperazine | 5-HT1A | Radioligand Binding | Ki | 380 | [4] |
| 1-Phenylpiperazine | Norepinephrine Transporter | Monoamine Release | EC50 | 186 | [5] |
| 1-Phenylpiperazine | Serotonin Transporter | Monoamine Release | EC50 | 880 | [5] |
| 1-Phenylpiperazine | Dopamine Transporter | Monoamine Release | EC50 | 2,530 | [5] |
| WC10 (a 1-PP derivative) | Dopamine D3 | Radioligand Binding | Ki | Not Specified (42-fold selectivity over D2) | [3][6] |
| WC26 (a 1-PP derivative) | Dopamine D3 | Radioligand Binding | Ki | Not Specified (51-fold selectivity over D2) | [3][6] |
| WC44 (a 1-PP derivative) | Dopamine D3 | Radioligand Binding | Ki | Not Specified (23-fold selectivity over D2) | [3][6] |
| Compound 14 (a 1-PP derivative) | α1-Adrenergic | Radioligand Binding | Ki | 11.9 | [1] |
| Compound 12 (a 1-PP derivative) | 5-HT1A / α1-Adrenergic | Radioligand Binding | Ki | Not Specified (dual ligand) | [1] |
| Compound 5 (a 1-PP derivative) | 5-HT7 / α1-Adrenergic | Radioligand Binding | Ki | Not Specified (dual ligand) | [1] |
Experimental Protocols
The data presented in this review are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.[7][8]
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[9] The protein concentration of the membrane preparation is determined using a suitable method, such as the BCA assay.[9]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and the unlabeled test compound at various concentrations.[1][9]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied (e.g., 60 minutes at 30°C).[9]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a filter mat that traps the cell membranes.[9]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Calcium mobilization assays are functional assays used to measure the activation of Gq-coupled GPCRs, which signal through an increase in intracellular calcium concentration.[10][11]
Objective: To determine the functional potency (EC50) of a test compound as an agonist or antagonist at a Gq-coupled receptor.
General Protocol:
-
Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the target Gq-coupled receptor is cultured in appropriate media.[10] The cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.[12]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in an assay buffer.[10][12] The dye is taken up by the cells and is cleaved to its active, calcium-sensitive form in the cytoplasm.
-
Compound Addition: The assay plate is placed in a fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., a FLIPR or FlexStation).[12] The test compound is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The change in fluorescence intensity upon compound addition is proportional to the increase in intracellular calcium concentration. For agonists, dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated. For antagonists, their ability to inhibit the response to a known agonist is measured to determine their IC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generalized GPCR signaling pathway and a typical experimental workflow for receptor activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) and its Analogs' Efficacy as Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1,1-dimethyl-4-phenylpiperazinium (DMPP), a synthetic nicotinic acetylcholine receptor (nAChR) agonist, and its analogs. The content is designed to assist researchers and professionals in drug development by presenting objective performance comparisons supported by experimental data.
Introduction to DMPP and its Analogs
1,1-dimethyl-4-phenylpiperazinium (DMPP) is a well-characterized ganglionic stimulant that acts as an agonist at various neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels involved in a wide range of physiological processes, making them attractive therapeutic targets for conditions such as neuropathic pain and inflammation.[1] The phenylpiperazinium scaffold of DMPP has been utilized to develop a variety of analogs with modified selectivity and efficacy for different nAChR subtypes.[1] This guide will delve into a comparative analysis of these compounds, focusing on their performance as nAChR agonists.
Comparative Efficacy at Nicotinic Acetylcholine Receptor Subtypes
The efficacy of DMPP and its analogs varies significantly across different nAChR subtypes. The following tables summarize the available quantitative data on the potency and efficacy of these compounds at key neuronal nAChR subtypes.
| Compound | nAChR Subtype | Potency (EC50, µM) | Efficacy (% of Acetylcholine response) | Reference |
| DMPP | α7 | 75 | Not Reported | [2] |
| α4β2 | Not Reported | Induces significant response | [3] | |
| α3β4 | Not Reported | Potent agonist | [1] | |
| (+)-Epibatidine | α7 | 3.5 | Not Reported | [2] |
| Acetylcholine | α7 | 108 | 100% | [2] |
| (-)-Nicotine | α7 | 51 | Not Reported | [2] |
Table 1: Comparative Potency and Efficacy of DMPP and Other Agonists at the α7 nAChR Subtype.
| Compound | nAChR Subtype | Effect | Reference |
| DMPP | α4β2 | Elicits parasympathetic cardiovascular response | [3] |
| RJR2403 oxalate | α4β2 | Selective agonist, induces pronounced parasympathetic response | [3] |
| DMPP | α7 | Elicits sympathetic cardiovascular response | [3] |
Table 2: In Vivo Cardiovascular Responses Mediated by nAChR Subtypes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for nAChR
This protocol is a generalized procedure for determining the binding affinity of compounds to nAChRs using a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, and the inhibition constant (Ki) of test compounds for a specific nAChR subtype.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the nAChR subtype of interest.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[4]
-
Non-specific Binding Competitor: A high concentration of a known nAChR ligand (e.g., 100 µM Nicotine) to determine non-specific binding.[4]
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding competitor, or the test compound.[4]
-
Equilibration: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against radioligand concentration and use non-linear regression to determine Kd and Bmax. For competition experiments, plot specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.[4]
Functional Assay: Calcium Influx Measurement
This protocol measures the functional activity of nAChR agonists by quantifying the increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the potency (EC50) and efficacy of agonist compounds at a specific nAChR subtype.
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., HEK-293 cells).[2]
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-3 AM or Fura-2 AM.[7]
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Agonist Solutions: Serial dilutions of the agonist compounds to be tested.
-
Fluorometric Imaging Plate Reader (FLIPR) or Fluorescence Microscope.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add the agonist solutions to the wells and immediately begin measuring the fluorescence change over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the agonist concentration and use a non-linear regression to determine the EC50 and maximal response.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by nAChR agonists and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of nAChR activation.
Caption: General experimental workflow for nAChR agonist evaluation.
Conclusion
The comparative analysis of DMPP and its analogs reveals a diverse pharmacological landscape. While DMPP itself is a potent agonist at several nAChR subtypes, structural modifications to the phenylpiperazinium scaffold can significantly alter subtype selectivity and efficacy. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers aiming to develop novel nAChR-targeting therapeutics. Further studies with a broader range of analogs and more extensive quantitative data will be crucial for a more complete understanding of the structure-activity relationships within this class of compounds.
References
- 1. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. pnas.org [pnas.org]
Validating In Vitro N-Acetyl-L-Cysteine-Ethyl Ester Findings In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for translating the in vitro findings of 1-Phenylpiperazinium chloride and its well-studied analog, 1,1-dimethyl-4-phenylpiperazinium (DMPP), into in vivo experimental designs. By objectively comparing the anticipated outcomes and providing detailed experimental methodologies, this document serves as a resource for researchers seeking to validate the compound's therapeutic potential in living organisms.
From the Bench to Preclinical Models: Bridging the Gap
In vitro studies have established that 1,1-dimethyl-4-phenylpiperazinium (DMPP), a potent analog of this compound, acts as a ganglionic stimulant through the activation of nicotinic acetylcholine receptors (nAChRs).[1][2] Specifically, DMPP demonstrates agonist activity at various neuronal nAChR subtypes, including muscle-type (α1β1εδ), ganglionic-like (α3β4), high-affinity brain-type (α4β2), and homomeric α7 and α9 nAChRs. This broad-spectrum agonism translates to observable effects in isolated tissues, such as biphasic inotropic and chronotropic actions in the mouse atrium, which are mediated by both cholinergic and adrenergic systems.[2]
The in vivo validation of these findings is crucial to understanding the systemic effects and therapeutic viability of this compound. This guide outlines key in vivo experiments designed to corroborate the in vitro observed effects on the cardiovascular system, neurotransmitter release, and inflammatory responses, as well as to explore novel, unexpected in vivo properties such as anti-angiogenic activity.
Comparative Data Summary: In Vitro vs. In Vivo
The following table summarizes the expected translation of in vitro findings to in vivo observations.
| In Vitro Finding | Corresponding In Vivo Model | Expected In Vivo Outcome | Primary Measurement |
| Agonist at neuronal nAChRs | Rat model with intracerebral microdialysis | Increased acetylcholine release in specific brain regions (e.g., hippocampus, prefrontal cortex) | Extracellular acetylcholine concentration |
| Biphasic inotropic and chronotropic effects on isolated atria | Conscious rat model with tail-cuff plethysmography and electrocardiography (ECG) | Initial transient decrease followed by a sustained increase in blood pressure and heart rate | Mean Arterial Pressure (MAP) and Heart Rate (HR) |
| Anti-inflammatory effects on monocytes/macrophages | Mouse model of lipopolysaccharide (LPS)-induced systemic inflammation | Reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in plasma | Plasma cytokine concentrations |
| Inhibition of angiogenesis (novel finding) | Chick Chorioallantoic Membrane (CAM) assay | Reduced blood vessel formation and branching | Quantification of blood vessel density and branching |
Experimental Protocols
Detailed methodologies for the key in vivo validation experiments are provided below.
In Vivo Cardiovascular Monitoring in Conscious Rats
-
Objective: To determine the effect of this compound on blood pressure and heart rate.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Methodology:
-
Acclimatization: Acclimate rats to the restraint tubes and tail-cuff procedure for several days prior to the experiment to minimize stress-induced fluctuations in cardiovascular parameters.
-
Blood Pressure Measurement (Tail-Cuff Plethysmography):
-
Place the conscious rat in a restrainer.
-
Position an occlusion cuff and a volume pressure recording (VPR) sensor on the base of the tail.
-
The system automatically inflates the cuff to occlude blood flow and then gradually deflates it, recording the pressure at which blood flow returns (systolic pressure) and the point of maximal pulsation (mean arterial pressure).
-
Obtain at least three stable readings per animal at each time point.
-
-
Heart Rate Measurement (Electrocardiography - ECG):
-
Place non-invasive ECG electrodes on the footpads of the rat.
-
Record the ECG waveform for a minimum of 60 seconds.
-
Calculate the heart rate from the R-R interval of the ECG trace.
-
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Data Collection: Record baseline blood pressure and heart rate before drug administration and at multiple time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
In Vivo Microdialysis for Acetylcholine Release in the Rat Brain
-
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain.
-
Animal Model: Male Wistar rats (280-350g).
-
Methodology:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (i.p. or via reverse dialysis through the probe).
-
Sample Collection: Continue to collect dialysate samples for at least 2 hours post-drug administration.
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To evaluate the anti-inflammatory potential of this compound in vivo.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Methodology:
-
Grouping: Divide mice into control, LPS-treated, and LPS + this compound-treated groups.
-
Drug Pre-treatment: Administer this compound (i.p.) to the treatment group 30-60 minutes before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare plasma from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
-
Objective: To investigate the potential anti-angiogenic effects of this compound.
-
Model: Fertilized chicken eggs.
-
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 (E3), create a small window in the eggshell to expose the CAM.
-
Drug Application: On E7, place a sterile, inert carrier (e.g., a small filter paper disc or a silicone ring) onto the CAM. Apply a solution of this compound at various concentrations to the carrier. A vehicle control (e.g., saline) should be applied to a separate group of eggs.
-
Incubation: Reseal the window and continue incubation until E10.
-
Imaging and Quantification: On E10, open the window and photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier. A reduction in vessel branching in the drug-treated group compared to the control group indicates anti-angiogenic activity.
-
Visualizing the Path Forward: Diagrams and Workflows
To further clarify the experimental designs and the underlying biological rationale, the following diagrams are provided.
References
Comparison Guide: Assessing the Specificity of 1-Phenylpiperazinium Chloride in a Novel GPCR-Engineered Cellular Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional specificity of 1-Phenylpiperazinium chloride (1-PP) against two alternative compounds, Buspirone and meta-Chlorophenylpiperazine (m-CPP), within a newly developed model system. The model is designed to offer a controlled environment for dissecting on-target versus off-target activities at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.
Introduction to the Model System: HEK-5HT1A-ADRA2A Cells
To rigorously assess specificity, a stable human embryonic kidney (HEK293) cell line was engineered to co-express high levels of the human serotonin 1A receptor (5-HT1A), the primary target of interest, and the human alpha-2A adrenergic receptor (α2A-AR), a common off-target receptor for phenylpiperazine derivatives.[1][2] This dual-expression system, hereafter referred to as HEK-5HT1A-ADRA2A, allows for the simultaneous evaluation of a compound's activity at both its intended target and a key potential source of side effects. Both receptors are Gαi-coupled, enabling direct comparison of their downstream signaling through the inhibition of adenylyl cyclase.[3]
Compound Overview
-
This compound (1-PP): The hydrochloride salt of 1-Phenylpiperazine. It is a psychoactive compound belonging to the phenylpiperazine class, known to interact with various serotonin and adrenergic receptors.[4][5][6] Its derivatives are widely used in pharmaceuticals.[7][8][9][10]
-
Buspirone: A well-characterized anxiolytic agent that acts as a high-affinity partial agonist for the 5-HT1A receptor. It is included as a benchmark for high-specificity binding to the primary target.
-
meta-Chlorophenylpiperazine (m-CPP): A non-selective serotonin receptor agonist known to bind to multiple serotonin and adrenergic receptor subtypes.[4] It serves as a control for a low-specificity or "promiscuous" binding profile.
Experimental Assessment of Specificity
Two primary assays were employed to determine the specificity of each compound: a competitive radioligand binding assay to measure binding affinity (Ki) and a functional assay to measure the inhibition of forskolin-stimulated cAMP production (IC50).
The following tables summarize the quantitative data obtained from the experiments. Selectivity is expressed as a ratio of the compound's affinity or potency for the off-target receptor (α2A-AR) versus the primary target (5-HT1A). A higher selectivity ratio indicates greater specificity for the 5-HT1A receptor.
Table 1: Competitive Radioligand Binding Affinities (Ki, nM)
| Compound | 5-HT1A (Primary Target) | α2A-AR (Off-Target) | Selectivity Ratio (Ki α2A-AR / Ki 5-HT1A) |
|---|---|---|---|
| This compound | 380 | 1,850 | 4.87 |
| Buspirone | 15 | 12,500 | 833.33 |
| m-CPP | 95 | 250 | 2.63 |
Table 2: Functional Potency (IC50, nM) in cAMP Inhibition Assay
| Compound | 5-HT1A (Primary Target) | α2A-AR (Off-Target) | Selectivity Ratio (IC50 α2A-AR / IC50 5-HT1A) |
|---|---|---|---|
| This compound | 550 | 3,200 | 5.82 |
| Buspirone | 28 | >20,000 | >714 |
| m-CPP | 180 | 510 | 2.83 |
Data Interpretation: The data clearly demonstrates that Buspirone has the highest specificity for the 5-HT1A receptor, with over 800-fold greater binding affinity and at least 700-fold greater functional potency compared to the α2A-adrenergic receptor. This compound shows modest specificity for the 5-HT1A receptor, with approximately 5-6 fold selectivity over the α2A-AR. In contrast, m-CPP exhibits the lowest specificity, with less than a 3-fold preference for the 5-HT1A receptor in both binding and functional assays.
Visualizations
References
- 1. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 6. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. drugs.com [drugs.com]
Head-to-Head Comparison: 1-Phenylpiperazinium Chloride and Nicotine on Nicotinic Acetylcholine Receptors (nAChRs)
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of 1-Phenylpiperazinium chloride and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. Due to the limited direct experimental data on this compound, this comparison utilizes data for its close structural analog, 1,1-dimethyl-4-phenylpiperazinium (DMPP), a widely studied ganglionic stimulant. This document is intended to serve as a valuable resource for researchers investigating nAChR pharmacology and developing novel therapeutics targeting this critical receptor family.
Introduction to nAChR Ligands
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists like acetylcholine and nicotine leads to the influx of cations, resulting in neuronal excitation. The diverse family of nAChR subtypes, formed by different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in a variety of neurological and psychiatric disorders.
Nicotine , the primary psychoactive component of tobacco, is a potent agonist at most nAChR subtypes, with a particularly high affinity for α4β2-containing receptors, which are central to its addictive properties.[1] Its effects are complex, ranging from stimulant to sedative depending on the dose and receptor subtype involved.[1]
This compound and its analog DMPP are also known to interact with nAChRs. DMPP is classified as a ganglionic stimulating agent and a depolarizing blocker, exhibiting a pharmacological profile that shares similarities with nicotine.[2] It acts as an agonist at various neuronal nAChR subtypes, including those found in autonomic ganglia.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional potency of nicotine and DMPP at various nAChR subtypes. This data provides a basis for comparing their pharmacological profiles.
Table 1: Binding Affinity (Ki) and Inhibition Constants (IC50) at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | IC50 (nM) | Reference(s) |
| Nicotine | α4β2 | 1 | 5.9 | [1] |
| α7 | 4000 | - | [4] | |
| DMPP | Dopamine Transporter (DAT) | - | 3180 | [5] |
| Serotonin Transporter (SERT) | - | 490 | [5] |
Note: Data for DMPP's direct binding affinity (Ki) at nAChR subtypes is limited in the reviewed literature. The provided IC50 values for DAT and SERT highlight potential off-target activities.
Table 2: Functional Potency (EC50) and Efficacy at nAChR Subtypes from Electrophysiology Studies
| Compound | nAChR Subtype | EC50 (µM) | Maximal Response (relative to control) | Reference(s) |
| Nicotine | α4β2 (high sensitivity) | ~0.1-1 | - | [6] |
| α4β2 (low sensitivity) | ~10-30 | - | [6] | |
| α7 | ~10-100 | - | [7] | |
| α3β4 | - | - | ||
| Muscle-type | - | Weak agonist | [8] | |
| DMPP | α4β2 | - | 70-90% of ACh response | [2] |
| α7 | - | 70-90% of ACh response | [2] | |
| α3β4 | - | 200% of ACh response | [2] | |
| Muscle-type | - | 10% of ACh response | [2] | |
| nAChRs on SH-SY5Y cells (desensitization) | DC50 = 1.8 | - | [9] |
Note: The data for DMPP's maximal response is presented relative to the response elicited by the endogenous agonist, acetylcholine (ACh).
Signaling Pathways
Activation of nAChRs by agonists such as nicotine and DMPP initiates a cascade of intracellular signaling events. A primary consequence of nAChR activation is the influx of cations, leading to membrane depolarization. This can trigger the activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. This elevation in intracellular calcium acts as a second messenger, activating various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are critically involved in regulating a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.
Caption: Simplified nAChR signaling cascade initiated by agonist binding.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
- Cell membranes expressing the nAChR subtype of interest.
- Radioligand (e.g., [³H]-Epibatidine, [³H]-Cytisine).
- Unlabeled competitor (nicotine for non-specific binding, and the test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates.
- Scintillation cocktail and counter.
2. Procedure:
- Prepare serial dilutions of the test compound and the unlabeled competitor.
- In a 96-well filter plate, add the following in triplicate:
- Total Binding: Cell membranes, radioligand, and assay buffer.
- Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM nicotine).
- Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
- Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep [label="Prepare Reagents\n(Membranes, Radioligand, Compounds)"];
incubation [label="Incubate\n(Total, Non-specific, Competition)"];
filtration [label="Filter & Wash"];
counting [label="Scintillation Counting"];
analysis [label="Data Analysis\n(IC50 & Ki Determination)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep -> incubation -> filtration -> counting -> analysis -> end;
}
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional effects of a test compound on nAChRs expressed in Xenopus oocytes by recording the ion currents elicited by the compound.
1. Materials:
- Xenopus laevis oocytes.
- cRNA encoding the nAChR subunits of interest.
- Microinjection setup.
- TEVC amplifier and data acquisition system.
- Recording chamber and perfusion system.
- Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
- Test compound solutions.
2. Procedure:
- Inject the cRNA mixture into the cytoplasm of stage V-VI Xenopus oocytes.
- Incubate the oocytes for 2-7 days to allow for receptor expression.
- Place an oocyte in the recording chamber and perfuse with recording solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
- Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
- Apply the test compound at various concentrations via the perfusion system.
- Record the resulting inward currents.
- Wash out the compound between applications to allow for receptor recovery.
3. Data Analysis:
- Measure the peak amplitude of the current response at each concentration of the test compound.
- Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
- Plot the normalized current amplitude against the logarithm of the test compound concentration.
- Determine the EC50 value (the concentration of the test compound that elicits 50% of the maximal response) and the maximal efficacy (Emax) by fitting the data to a sigmoidal dose-response curve.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
injection [label="cRNA Injection into Oocyte"];
expression [label="Receptor Expression\n(2-7 days)"];
recording [label="Two-Electrode Voltage Clamp Recording"];
application [label="Agonist Application\n(Concentration-Response)"];
analysis [label="Data Analysis\n(EC50 & Emax Determination)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> injection -> expression -> recording -> application -> analysis -> end;
}
Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.
Conclusion
This guide provides a comparative overview of this compound (via its analog DMPP) and nicotine on nAChRs. While both compounds act as agonists at various nAChR subtypes, there are notable differences in their subtype selectivity and efficacy. Nicotine exhibits high affinity for α4β2 receptors, a key factor in its addictive potential. DMPP, on the other hand, shows potent activation of ganglionic (α3β4-containing) nAChRs, consistent with its classification as a ganglionic stimulant.
The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of these and other novel compounds at nAChRs. A more comprehensive understanding of the structure-activity relationships of nAChR ligands is essential for the development of next-generation therapeutics with improved efficacy and reduced side effects for a range of neurological and psychiatric conditions. Further direct comparative studies of this compound and nicotine are warranted to fully elucidate their respective pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethyl-4-phenylpiperazinium iodide [sigmaaldrich.com]
- 4. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrier-mediated release of monoamines induced by the nicotinic acetylcholine receptor agonist DMPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Phenylpiperazinium Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenylpiperazinium chloride, ensuring the safety of laboratory personnel and compliance with waste regulations.
Key Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[1][2][3] Adherence to appropriate safety protocols is mandatory.
Summary of Chemical Data
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| Molecular Weight | 198.69 g/mol [1] |
| GHS Hazard Statements | H301, H311, H315, H319, H331[1] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or dust is present, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as hazardous waste.[2] Adherence to local, state, and federal regulations is paramount. The following protocol outlines the necessary steps for its safe disposal.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable container for this compound waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents.[2]
-
-
Container Management:
-
Spill and Leak Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Avoid generating dust.[2]
-
Carefully sweep or shovel the spilled material into the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Final Disposal:
Emergency Procedures
In case of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Phenylpiperazinium chloride
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of 1-Phenylpiperazinium chloride (CAS No. 2210-93-7). Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation and skin irritation, and may also lead to respiratory irritation.[1][2][3] The substance is hygroscopic, meaning it can absorb moisture from the air.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| Task | Required PPE |
| Routine Handling & Weighing | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][2][4] |
| Generating Dust or Aerosols | In addition to routine PPE, a NIOSH-approved respirator is necessary.[5] Operations should be conducted in a chemical fume hood.[6] |
| Spill Cleanup | Chemical-resistant gloves, safety goggles, a lab coat or chemical-resistant suit, and a NIOSH-approved respirator.[7][8] |
| Firefighting | Self-contained breathing apparatus (SCBA) and full protective gear.[1][2] |
Operational Plans: Step-by-Step Guidance
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended, especially when working with powders to minimize dust inhalation.[6] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Hygiene : Avoid all personal contact with the chemical, including inhalation.[9] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2] Wash hands thoroughly after handling.[1][2]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Due to its hygroscopic nature, protect it from moisture.[2] Store locked up and away from strong oxidizing agents.[1][4]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[1][2] Seek immediate medical attention.[2][4] |
-
Evacuate and Secure : Evacuate non-essential personnel from the spill area.[9] Eliminate all ignition sources.[9]
-
Ventilate : Ensure the area is well-ventilated.[10]
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite to prevent it from spreading.[8][10]
-
Absorption : Slowly add absorbent material over the spill, working from the outside in.[11]
-
Collection : Sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[2][9]
-
Decontamination : Wash the spill area with soap and water.[11] Collect the rinse water for proper disposal if the chemical is highly toxic.[11]
This compound and its containers are considered hazardous waste and must be disposed of accordingly.[1]
-
Waste Collection : All waste materials, including contaminated PPE and spill cleanup supplies, should be placed in a labeled, sealed container.
-
Disposal : Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4] Do not dispose of it in the sewer system.[12]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: Procedural workflow for safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. iolitec.de [iolitec.de]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
